molecular formula C5H9NO4 B555582 3-Amino-4-methoxy-4-oxobutanoic acid CAS No. 65414-77-9

3-Amino-4-methoxy-4-oxobutanoic acid

Cat. No.: B555582
CAS No.: 65414-77-9
M. Wt: 147.13 g/mol
InChI Key: SWWBMHIMADRNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxy-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120023. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBMHIMADRNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298001
Record name H-DL-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-77-9
Record name 65414-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name H-DL-Asp-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3S)-3-amino-4-methoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid α-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization. It is intended to serve as a technical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed experimental protocols and summarizing key data for practical application. While its specific biological role is an area of ongoing investigation, its relationship to L-aspartic acid, a key excitatory neurotransmitter, suggests potential applications in neuroscience and as a building block in the synthesis of novel therapeutics.

Structure and Properties

(3S)-3-amino-4-methoxy-4-oxobutanoic acid is the alpha-methyl ester of L-aspartic acid. The introduction of a methyl group to the alpha-carboxyl group modifies the polarity and reactivity of the molecule compared to its parent amino acid.

Chemical Structure

The structure of (3S)-3-amino-4-methoxy-4-oxobutanoic acid is characterized by a chiral center at the alpha-carbon, an amino group, a methoxycarbonyl group, and a carboxylic acid group.

IUPAC Name: (3S)-3-amino-4-methoxy-4-oxobutanoic acid[1] Synonyms: L-Aspartic acid 1-methyl ester, H-Asp-OMe, L-Aspartic acid α-methyl ester[1] CAS Number: 17812-32-7[1] Molecular Formula: C₅H₉NO₄[1] Molecular Weight: 147.13 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Weight147.13 g/mol --INVALID-LINK--
XLogP3-3.5--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count4--INVALID-LINK--
Rotatable Bond Count3--INVALID-LINK--
Exact Mass147.053158 g/mol --INVALID-LINK--
Monoisotopic Mass147.053158 g/mol --INVALID-LINK--
Topological Polar Surface Area89.6 Ų--INVALID-LINK--
Heavy Atom Count10--INVALID-LINK--
Complexity145--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of (3S)-3-amino-4-methoxy-4-oxobutanoic acid.

Synthesis

A common and effective method for the synthesis of (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride is the Fischer esterification of L-aspartic acid using methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.

Protocol: Synthesis of (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride

Materials:

  • L-Aspartic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-aspartic acid (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to create a stirrable slurry.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled suspension. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and a drying tube and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add diethyl ether to precipitate the product as a white solid (the hydrochloride salt).

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

  • Drying: Dry the product under vacuum to obtain (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification L-Aspartic_Acid L-Aspartic Acid Suspension Suspend L-Aspartic Acid in Methanol L-Aspartic_Acid->Suspension Methanol Anhydrous Methanol Methanol->Suspension Thionyl_Chloride Thionyl Chloride Addition Slowly add Thionyl Chloride Thionyl_Chloride->Addition Cooling Cool to 0°C Suspension->Cooling Cooling->Addition Reflux Reflux Reaction Mixture Addition->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Precipitation Precipitate with Diethyl Ether Evaporation->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product (3S)-3-amino-4-methoxy- 4-oxobutanoic acid HCl Drying->Product

Synthesis Workflow Diagram
Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.

Protocol: 1H and 13C NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the synthesized (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • 1H NMR Analysis: Acquire the 1H NMR spectrum. The expected signals would include a singlet for the methyl ester protons, a multiplet for the alpha-proton, and two multiplets for the diastereotopic beta-protons.

  • 13C NMR Analysis: Acquire the 13C NMR spectrum. The expected signals would correspond to the carbonyl carbons of the ester and carboxylic acid, the alpha-carbon, the beta-carbon, and the methyl carbon of the ester.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote ionization.

  • Analysis: Infuse the sample into the ESI-MS instrument. In positive ion mode, the expected [M+H]⁺ ion would be observed at an m/z corresponding to the molecular weight of the free base plus a proton.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the IR spectrum. Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amine, a C=O stretch from the ester, and another C=O stretch from the carboxylic acid.

Biological Properties and Potential Applications

(3S)-3-amino-4-methoxy-4-oxobutanoic acid is a derivative of L-aspartic acid, a non-essential amino acid that plays a crucial role as an excitatory neurotransmitter in the central nervous system. The biological activities of the alpha-methyl ester derivative are not as extensively studied as the parent compound. However, its structural similarity suggests potential interactions with biological systems that recognize L-aspartic acid.

Role in Signaling Pathways

Amino acids are known to be key regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. While the specific role of (3S)-3-amino-4-methoxy-4-oxobutanoic acid in this pathway has not been elucidated, it is plausible that, like other amino acids, it could contribute to the activation of mTORC1. This activation is a complex process involving the transport of amino acids into the lysosome and their subsequent sensing by the mTORC1 complex.

Generalized Amino Acid Signaling to mTORC1

mTOR_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_downstream Downstream Effects AA_ext Amino Acids ((3S)-3-amino-4-methoxy- 4-oxobutanoic acid) AA_int Intracellular Amino Acids AA_ext->AA_int Transporters Rag_GTPases Rag GTPases AA_int->Rag_GTPases Sensing Mechanism mTORC1_inactive Inactive mTORC1 mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation Ragulator Ragulator Complex Ragulator->Rag_GTPases Rag_GTPases->mTORC1_inactive Recruitment to Lysosome S6K1 S6K1 mTORC1_active->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1_active->4E-BP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

3-Amino-4-methoxy-4-oxobutanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxy-4-oxobutanoic acid, an ester derivative of the non-essential amino acid L-aspartic acid, serves as a critical building block in synthetic organic chemistry and pharmaceutical development. Its structural utility is most pronounced in the field of peptide synthesis, where it functions as a versatile precursor for the incorporation of aspartic acid residues into peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

This compound exists in different stereoisomeric forms, with the (3S) enantiomer being the most common in biochemical contexts. The racemic mixture and the (3R) enantiomer are also commercially available. The core physicochemical properties are summarized below.

Property(3S)-3-Amino-4-methoxy-4-oxobutanoic acid(3R)-3-Amino-4-methoxy-4-oxobutanoic acidThis compound (Racemic)
CAS Number 17812-32-7[1]65414-78-065414-77-9
Molecular Formula C₅H₉NO₄C₅H₉NO₄C₅H₉NO₄
Molecular Weight 147.13 g/mol 147.13 g/mol 147.13 g/mol
Appearance White or off-white powder[1]Not specifiedNot specified
Melting Point 186°CNot specifiedNot specified
Density 1.299 g/cm³Not specifiedNot specified
Storage Temperature 2-8°CNot specifiedRoom Temperature

Synthesis Protocols

The synthesis of this compound, often in its hydrochloride salt form for improved stability and handling, typically starts from L-aspartic acid.

Protocol 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

This protocol describes the esterification of L-aspartic acid to yield the β-methyl ester hydrochloride.

Materials:

  • L-Aspartic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Absolute ether

Procedure:

  • Cool 27 mL of methanol to -10°C.

  • Slowly add 3.86 mL of thionyl chloride to the cooled methanol, followed by the addition of 5 g of L-aspartic acid.

  • Allow the mixture to warm to room temperature, at which point a clear solution should form.

  • After letting the solution stand for 25 minutes at room temperature, add 75 mL of absolute ether.

  • Cool and shake the mixture to induce crystallization of the hydrochloride salt of L-aspartic acid β-methyl ester as colorless needles.

  • Filter the crystals immediately and wash them carefully with absolute ether.

This crude product can often be used in subsequent steps without further purification.

Application in Peptide Synthesis

This compound is a key reagent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It allows for the introduction of an aspartic acid residue with a protected β-carboxyl group, preventing unwanted side reactions.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of Nα-protected amino acids, such as Fmoc- or Boc-derivatives, is essential. This compound, with its free amino group and protected carboxyl group, can be Nα-protected and then used in the coupling steps.

The workflow for incorporating an amino acid derivative like this into a peptide chain using Fmoc chemistry is illustrated below.

spss_workflow Resin Resin with growing peptide chain (free amine) Coupling Coupling Reaction Resin->Coupling N_Protected_AA Nα-Fmoc-3-Amino-4-methoxy- 4-oxobutanoic acid N_Protected_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Coupling Washing1 Wash (e.g., DMF) Coupling->Washing1 Deprotection Fmoc Deprotection Washing1->Deprotection Deprotection_Reagent Deprotection Reagent (e.g., 20% Piperidine in DMF) Deprotection_Reagent->Deprotection Washing2 Wash (e.g., DMF) Deprotection->Washing2 Next_Cycle Ready for next coupling cycle Washing2->Next_Cycle

Caption: Workflow for incorporating an amino acid in SPPS.

Experimental Considerations for Peptide Coupling
  • Protecting Groups: For use in Fmoc-based SPPS, the amino group of this compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.[2] This protecting group is stable under coupling conditions but can be readily removed with a mild base like piperidine to expose the amine for the next coupling step.

  • Coupling Reagents: The coupling of the Nα-protected amino acid to the free amine of the resin-bound peptide is facilitated by activating agents. Common coupling reagents include carbodiimides (like DCC or DIC) often used with additives (like HOBt or HOAt), or uronium/phosphonium salts such as HBTU, HATU, or PyBOP.[3] These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, promoting efficient amide bond formation.

  • Aspartimide Formation: A known side reaction during the synthesis of peptides containing aspartic acid is the formation of aspartimide. This can occur, particularly in Fmoc-SPPS, when the deprotection of the Fmoc group is carried out under basic conditions. The formation of this cyclic imide can lead to racemization and the formation of β-peptides. The use of sterically hindered ester protecting groups on the β-carboxyl group of aspartic acid can help to minimize this side reaction.

Biological Relevance

While this compound itself is primarily a synthetic intermediate, its parent molecule, L-aspartic acid, is a proteinogenic amino acid with significant biological roles. L-aspartate, the conjugate base of L-aspartic acid, is an excitatory neurotransmitter in the central nervous system.[1] Derivatives of aspartic acid are therefore of interest in neuroscience and drug discovery for their potential to interact with glutamate receptors and other neuronal targets.

Safety and Handling

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment. It should be stored in a cool, dry, and well-ventilated area.

References

The Solubility of 3-Amino-4-methoxy-4-oxobutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-methoxy-4-oxobutanoic acid (also known as L-Aspartic acid 1-methyl ester), a key chemical entity with applications in synthetic chemistry and pharmaceutical development. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. This includes detailed methodologies for establishing solubility profiles and a discussion of the theoretical principles governing its behavior in various solvent systems.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource(s)
IUPAC Name (3S)-3-amino-4-methoxy-4-oxobutanoic acid[1]
Synonyms H-Asp-OMe, L-Aspartic Acid 1-Methyl Ester, (S)-3-Amino-4-methoxy-4-oxobutanoic acid[1][2]
CAS Number 17812-32-7[1][2]
Molecular Formula C₅H₉NO₄[1]
Molecular Weight 147.13 g/mol [1]
Appearance White or off-white powder[2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound across a range of solvents. The structural similarity to amino acids and dipeptides, such as aspartame, suggests that its solubility is pH-dependent and varies significantly between polar and non-polar solvents.[3][4] Generally, as a polar molecule containing both a carboxylic acid and an amino group, it is expected to be more soluble in polar protic solvents.

The following table is provided as a template for researchers to record experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
Water (pH 7.0)25Data not availablee.g., HPLC, Gravimetric
Water (pH 1.2)25Data not availablee.g., HPLC, Gravimetric
Water (pH 6.8)25Data not availablee.g., HPLC, Gravimetric
Ethanol25Data not availablee.g., HPLC, Gravimetric
Methanol25Data not availablee.g., HPLC, Gravimetric
Acetone25Data not availablee.g., HPLC, Gravimetric
Dichloromethane25Data not availablee.g., HPLC, Gravimetric
Ethyl Acetate25Data not availablee.g., HPLC, Gravimetric

Experimental Protocol for Equilibrium Solubility Determination

The most widely accepted and robust method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5][6] This protocol is based on the guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[5]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

  • This compound (powder)

  • Solvent of interest (e.g., purified water, ethanol, buffer solutions)

  • Vials with screw caps

  • Constant temperature orbital shaker or shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated pH meter (for aqueous solutions)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[5][6]

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[6] The temperature should be precisely controlled (e.g., 25 °C ± 1 °C or 37 °C ± 1 °C).[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either centrifugation or filtration.[5] It is critical to perform this step quickly and at the experimental temperature to avoid any changes in solubility.

  • Sample Preparation for Analysis: Immediately after separation, dilute a known aliquot of the saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation of the compound upon cooling or solvent evaporation.[5]

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[6]

  • Data Reporting: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL or g/100 mL. The pH of the saturated aqueous solution should also be recorded.[5] It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G prep Preparation of Supersaturated Solution equil Equilibration (e.g., 24-72h at constant T) prep->equil sep Phase Separation (Centrifugation/Filtration) equil->sep dil Dilution of Saturated Solution sep->dil quant Quantification (e.g., HPLC, UV-Vis) dil->quant calc Calculation of Solubility quant->calc

Caption: Experimental workflow for solubility determination.

G compound 3-Amino-4-methoxy- 4-oxobutanoic acid structure Structure (Polar functional groups: -COOH, -NH2, -COOCH3) compound->structure polar Polar Solvents (e.g., Water, Ethanol) structure->polar interacts with nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) structure->nonpolar interacts with solvents Solvents solubility_high Higher Solubility (Expected) polar->solubility_high solubility_low Lower Solubility (Expected) nonpolar->solubility_low

Caption: Logical relationship of solubility based on polarity.

References

Spectroscopic Analysis of (3S)-3-amino-4-methoxy-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (3S)-3-amino-4-methoxy-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or characterizing this compound. This document outlines expected spectroscopic values, detailed experimental protocols for data acquisition, and visual workflows to guide the analytical process.

Introduction

(3S)-3-amino-4-methoxy-4-oxobutanoic acid, also known as L-Aspartic acid α-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid. Its chemical structure consists of a chiral center at the alpha-carbon, an amino group, a carboxylic acid, and a methyl ester. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide focuses on the two primary spectroscopic techniques for structural elucidation: NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR spectral data for (3S)-3-amino-4-methoxy-4-oxobutanoic acid.

Data Presentation

Table 1: Expected ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz
~3.8 - 4.2Doublet of Doublets (dd)~5-7, ~7-9
~2.7 - 2.9Multiplet (m)-
-OCH₃~3.7Singlet (s)N/A
-NH₂VariableBroad Singlet (br s)N/A
-COOHVariableBroad Singlet (br s)N/A

Note: Predicted data is based on publicly available spectral databases. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Expected ¹³C NMR Spectral Data

Carbon AtomExpected Chemical Shift (δ) ppm
C=O (Ester)~170 - 175
C=O (Carboxylic Acid)~175 - 180
~50 - 55
~35 - 40
-OCH₃~52 - 55

Note: These are typical chemical shift ranges for the respective functional groups and may vary based on experimental conditions.

Experimental Protocols

A standard protocol for preparing an NMR sample of (3S)-3-amino-4-methoxy-4-oxobutanoic acid is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O), methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (-NH₂ and -COOH).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, can be added for accurate chemical shift referencing, although referencing to the residual solvent peak is also common.

The following is a general procedure for acquiring NMR spectra on a standard NMR spectrometer (e.g., 400 MHz):

  • Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Tune and Shim instrument->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process analyze Chemical Shift Analysis, Integration, and Structure Confirmation process->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

An Attenuated Total Reflectance (ATR) IR spectrum of (3S)-3-amino-4-methoxy-4-oxobutanoic acid has been reported[1]. The spectrum would be expected to show characteristic absorption bands for the various functional groups in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500-3300BroadStretching
N-H (Amine)3300-3500Medium, BroadStretching
C-H (Aliphatic)2850-3000MediumStretching
C=O (Ester)~1735StrongStretching
C=O (Carboxylic Acid)~1710StrongStretching
N-H (Amine)1550-1650MediumBending
C-O (Ester/Acid)1000-1300StrongStretching
Experimental Protocols

The IR spectrum for (3S)-3-amino-4-methoxy-4-oxobutanoic acid can be obtained using an FTIR spectrometer equipped with an ATR accessory[1].

  • Instrument and ATR Crystal Cleaning: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid (3S)-3-amino-4-methoxy-4-oxobutanoic acid powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software will automatically perform the background subtraction. The resulting spectrum will show the infrared absorption of the sample.

Visualization of Experimental Workflow

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process Background Subtraction acquire_spectrum->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of (3S)-3-amino-4-methoxy-4-oxobutanoic acid using NMR and IR spectroscopy. The presented data, while based on predictions and typical values, offers a solid foundation for interpreting experimental results. The detailed protocols and workflows are designed to assist researchers in obtaining high-quality spectroscopic data for the unambiguous identification and structural confirmation of this compound. It is recommended to always compare experimentally obtained data with reference standards or data from peer-reviewed literature when available.

References

The Synthetic Workhorse: A Technical Guide to L-Aspartic Acid 4-Methyl Ester in Biological Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid 4-methyl ester is a derivative of the non-essential amino acid L-aspartic acid. While its parent molecule, L-aspartate, is a well-established excitatory neurotransmitter and a key metabolite in numerous cellular processes, L-aspartic acid 4-methyl ester is primarily recognized for its indispensable role as a synthetic intermediate in the fields of medicinal chemistry and peptide synthesis.[1][2] Its strategic application allows for the precise construction of complex peptides and other biologically active molecules. This technical guide provides an in-depth overview of the biological significance of L-aspartic acid 4-methyl ester, focusing on its application in research and development, alongside the relevant biological context of its parent compound, L-aspartic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of L-aspartic acid 4-methyl ester is crucial for its effective application in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C5H9NO4[3]
Molecular Weight 147.13 g/mol [3]
CAS Number 16856-13-6 (for hydrochloride salt)[1]
Appearance White crystalline powder[1]
Solubility Excellent solubility in water[1]

Role in Synthesis of Bioactive Molecules

The primary biological significance of L-aspartic acid 4-methyl ester lies in its utility as a building block for the synthesis of peptides and other pharmacologically active compounds. The methyl ester group serves as a protecting group for the β-carboxyl group of aspartic acid, preventing it from participating in unwanted side reactions during peptide chain elongation. This protection is critical for achieving the desired peptide sequence and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Asp(OMe)-OH

A common application of L-aspartic acid 4-methyl ester is in its Fmoc-protected form, Fmoc-L-aspartic acid β-methyl ester, for use in solid-phase peptide synthesis.

Objective: To incorporate an aspartic acid residue into a growing peptide chain on a solid support.

Materials:

  • Fmoc-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH)

  • Solid support resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., 20% piperidine in DMF)

  • Solvents (e.g., DMF, DCM)

  • Washing solvents (e.g., DMF, DCM, Methanol)

Methodology:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove residual piperidine and by-products.

  • Activation and Coupling: Fmoc-Asp(OMe)-OH is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to completion.

  • Washing: The resin is washed to remove excess reagents and by-products.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the methyl ester from the aspartic acid residue) are removed using a cleavage cocktail (e.g., TFA-based).

  • Purification: The crude peptide is purified using techniques such as reverse-phase HPLC.

This protocol highlights how the methyl ester protection of the aspartic acid side chain is crucial for the stepwise and controlled synthesis of peptides with defined sequences, which can then be used in a variety of biological and therapeutic applications.[2]

Logical Workflow for Peptide Synthesis

G start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Couple Fmoc-Asp(OMe)-OH (HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash Resin coupling->wash2 repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle repeat_cycle->deprotection Next amino acid final_cleavage Final Cleavage and Side-Chain Deprotection repeat_cycle->final_cleavage Final amino acid purification Purify Peptide (HPLC) final_cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

Biological Context: The Role of L-Aspartic Acid

While L-aspartic acid 4-methyl ester's direct biological activity is not well-documented, the biological roles of its parent compound, L-aspartic acid, are extensive and provide important context for the molecules synthesized using its derivatives.

L-aspartate is a non-essential amino acid that plays a critical role as an excitatory neurotransmitter in the central nervous system.[4] It acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors involved in synaptic plasticity, learning, and memory.[5]

Signaling Pathway: NMDA Receptor Activation

The activation of NMDA receptors by neurotransmitters like L-aspartate and glutamate is a key event in excitatory neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains L-Aspartate) nmda_receptor NMDA Receptor vesicle->nmda_receptor Release of L-Aspartate ca_channel Ca²⁺ Influx nmda_receptor->ca_channel Activation downstream Downstream Signaling (e.g., CaMKII, CREB) ca_channel->downstream Initiates

Caption: L-Aspartate-mediated NMDA receptor signaling.

Applications in Drug Development and Research

The use of L-aspartic acid 4-methyl ester and its derivatives is central to the development of novel therapeutics and research tools.

  • Peptide-Based Drugs: Many therapeutic peptides, including hormone analogs and enzyme inhibitors, incorporate aspartic acid residues. The controlled synthesis enabled by L-aspartic acid 4-methyl ester is fundamental to their production.[2]

  • Neuroscience Research: Synthetic peptides containing aspartate are used to study the structure and function of neuropeptides and their receptors, providing insights into neurological processes and diseases.[1]

  • Enzyme Inhibitors: Molecules synthesized using L-aspartic acid 4-methyl ester can be designed as specific inhibitors for enzymes involved in disease pathways, such as proteases in cancer and viral infections.

Conclusion

L-Aspartic acid 4-methyl ester is a pivotal molecule in the landscape of biological and pharmaceutical research. While it may not possess significant direct biological activity itself, its role as a protected form of L-aspartic acid is critical for the chemical synthesis of a vast array of biologically active peptides and small molecules. A thorough understanding of its properties and applications is therefore essential for researchers and professionals in drug discovery and development, as it provides a fundamental tool for creating novel therapeutics and advancing our understanding of biological systems.

References

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Aspartic Acid Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspartic acid, a seemingly simple non-essential amino acid, has been the progenitor of a diverse and impactful family of derivatives that have shaped fields from food science to neuroscience. First isolated from asparagus juice in the 19th century, its true potential was unlocked through the synthesis and investigation of its derivatives.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and research applications of key aspartic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational science, experimental methodologies, and critical data that underpin our current understanding of these vital compounds. We will delve into the accidental discovery of a ubiquitous artificial sweetener, the elucidation of a critical neurotransmitter receptor, and the development of novel therapeutic agents, providing detailed experimental protocols and quantitative data to support a thorough technical understanding.

The Foundational Molecule: Aspartic Acid

Discovery and Isolation

The story begins in 1806 when French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet isolated a crystalline substance from asparagus juice, which they named asparagine.[2] It was not until 1827 that Auguste-Arthur Plisson and Étienne-Ossian Henry hydrolyzed asparagine, using lead hydroxide, to discover its parent compound: aspartic acid.[1] Later, in 1868, it was isolated from plant seeds.[3] This acidic amino acid, with a pKa of 3.9 for its side chain, is one of the 22 proteinogenic amino acids and is encoded by the codons GAU and GAC.[1]

Physicochemical Properties

A comprehensive understanding of aspartic acid's properties is crucial for its application in synthesis and research.

PropertyValueReference
Molecular Formula C₄H₇NO₄[4]
Molecular Weight 133.103 g/mol [4]
Appearance Colourless crystals[1][3]
Density 1.7 g/cm³[1]
Melting Point 270 °C (decomposes)[1]
Solubility in water 4.5 g/L[2]
pKa (α-carboxyl) 1.99[2]
pKa (side chain) 3.90[2]
pKa (α-amino) 9.90[2]
Isoelectric Point (pI) 2.77[4]

Key Derivatives and Their Scientific Journey

Aspartame: A Serendipitous Sweetener

The discovery of aspartame, a methyl ester of the dipeptide formed from aspartic acid and phenylalanine, is a classic example of accidental discovery in science.[5]

  • 1965: James M. Schlatter, a chemist at G.D. Searle & Company, synthesized aspartame as an intermediate in the creation of a tetrapeptide for anti-ulcer drug research. He accidentally discovered its intensely sweet taste when he licked his finger to pick up a piece of paper.[5][6][7]

  • 1974: After extensive studies, the U.S. Food and Drug Administration (FDA) initially approved aspartame for use in certain foods.[5][7][8]

  • 1981: Following a brief revocation and further review, the FDA re-approved aspartame for use in dry goods.[5][6]

  • 1983-1996: The FDA extended its approval to carbonated beverages (1983) and eventually as a general-purpose sweetener (1996).[5][6]

  • 1994: The European Union gave its EU-wide approval for aspartame.[6]

Two primary methods have been commercially used for the synthesis of aspartame: chemical synthesis and enzymatic synthesis.[5]

Chemical Synthesis: This traditional method involves the conversion of aspartic acid into an anhydride, followed by condensation with phenylalanine methyl ester.[9] A significant drawback of this method is its poor regioselectivity, leading to the formation of both the sweet α-aspartame and the bitter-tasting β-aspartame, which necessitates complex separation processes.[9]

Enzymatic Synthesis: A more refined and widely used industrial method employs the enzyme thermolysin, a heat-stable protease from Bacillus thermoproteolyticus.[10][11] This method offers high enantioselectivity, producing only the desired α-aspartame.[9][11] The process involves the condensation of N-protected L-aspartic acid and L-phenylalanine methyl ester, followed by deprotection to yield the final product.[11]

The following protocol is a representative method for the enzymatic synthesis of the aspartame precursor, N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), using immobilized thermolysin.

Materials:

  • N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp)

  • L-phenylalanine methyl ester (PheOMe)

  • Immobilized thermolysin

  • tert-amyl alcohol

  • Deionized water

Procedure:

  • Prepare a reaction mixture of Z-Asp (120 mM) and PheOMe (200 mM) in tert-amyl alcohol containing a small percentage of water.[7]

  • Add the immobilized thermolysin to the substrate solution.

  • Maintain the reaction temperature at 45°C.[7]

  • For a continuous process, the substrate solution can be passed through a column reactor packed with the immobilized enzyme at a defined space velocity (e.g., 1 h⁻¹).[7]

  • Monitor the formation of the product, Z-Asp-Phe-OMe, using High-Performance Liquid Chromatography (HPLC).

  • The product, being sparingly soluble, will precipitate out of the solution, driving the reaction equilibrium towards synthesis.

  • Collect the precipitated product by filtration.

  • The subsequent deprotection step (e.g., catalytic hydrogenation) to remove the benzyloxycarbonyl group yields aspartame.[12]

N-Methyl-D-Aspartate (NMDA) and the NMDA Receptor

The synthesis of N-methyl-D-aspartic acid (NMDA) in the 1960s by Jeff Watkins and his colleagues was a pivotal moment in neuroscience.[13] NMDA was found to be a specific agonist for a particular type of glutamate receptor, which was subsequently named the NMDA receptor (NMDAR).[13][14] This receptor was shown to be a distinct entity from other glutamate receptors like AMPA and kainate receptors.[3]

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate (or an agonist like NMDA) and a co-agonist, typically glycine or D-serine.[14] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner. Depolarization of the postsynaptic membrane is required to relieve this block, allowing for the influx of cations, including a significant amount of Ca²⁺.[14] This dual requirement for ligand binding and depolarization allows the NMDA receptor to function as a "coincidence detector," a property that is fundamental to its role in synaptic plasticity, learning, and memory.[14]

Activation of the NMDA receptor initiates a cascade of intracellular events, primarily through the influx of Ca²⁺, which acts as a second messenger.

NMDA_Signaling NMDA Receptor Signaling Pathway Glutamate Glutamate/ NMDA NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/ D-Serine Glycine->NMDAR Mg_Block Mg²⁺ Block Relief NMDAR->Mg_Block opens channel Depolarization Membrane Depolarization Depolarization->Mg_Block Ca_Influx Ca²⁺ Influx Mg_Block->Ca_Influx Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC Gene_Expression Gene Expression Changes CaMKII->Gene_Expression LTP Synaptic Plasticity (LTP/LTD) CaMKII->LTP PKC->Gene_Expression PKC->LTP

Caption: NMDA Receptor Signaling Cascade.

The critical role of the NMDA receptor in both physiological and pathological processes, such as excitotoxicity in neurodegenerative diseases, has made it a prime target for drug development.[15] However, the development of clinically successful NMDA receptor antagonists has been challenging due to the need to block pathological overactivation without interfering with its essential physiological functions.[3]

CompoundClassIC₅₀ / EC₅₀ / KiNotesReference
D-AP5 Competitive AntagonistpA₂ = 5.62Competitive antagonist at the glutamate binding site.[16]
CGP 37849 Competitive AntagonistIC₅₀ = 0.18 µM (peak current)More potent against peak than plateau currents.[17]
5,7-DCKA Glycine Site AntagonistIC₅₀ = 0.24 µM (plateau current)Antagonist at the glycine co-agonist site.[17]
(+)-MK-801 Uncompetitive Channel BlockerIC₅₀ = 760 nM (RD response)High-affinity open-channel blocker.[18]
Memantine Uncompetitive Channel BlockerEC₅₀ = 14.1 µM (hypoxia/hypoglycemia)Moderate affinity, uncompetitive antagonist approved for Alzheimer's disease.[17]
Ketamine Uncompetitive Channel BlockerKᵢ (cerebral cortex) = 0.45 µMDissociative anesthetic and antidepressant.[19]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Ki: Inhibitory constant. pA₂: A measure of the potency of an antagonist.

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor, using --INVALID-LINK--MK-801, a high-affinity channel blocker.

Materials:

  • Rat brain membrane preparation (e.g., from cortex)

  • --INVALID-LINK--MK-801 (radioligand)

  • Test compound (unlabeled antagonist)

  • Glutamate and Glycine (for receptor activation)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of glutamate and glycine to activate the receptors.

  • Radioligand Addition: Add a fixed concentration of --INVALID-LINK--MK-801 to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

The characterization of a novel NMDA receptor antagonist typically follows a multi-step workflow, from initial binding studies to functional electrophysiological assessment.

Antagonist_Workflow Workflow for NMDA Receptor Antagonist Characterization Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Imaging) Binding_Assay->Functional_Assay Electrophysiology Patch-Clamp Electrophysiology (Determine IC₅₀, Mechanism) Functional_Assay->Electrophysiology In_Vivo In Vivo Studies (Animal Models) Electrophysiology->In_Vivo End Lead Optimization/ Clinical Candidate In_Vivo->End

Caption: Drug Discovery Workflow for NMDAR Antagonists.

Polyaspartic Acid: A Biodegradable Polymer

Polyaspartic acid (PASA) is a biodegradable, water-soluble polymer derived from the polymerization of aspartic acid.[20] It serves as an environmentally friendly alternative to non-biodegradable polyacrylates in a wide range of applications.[21]

Synthesis: PASA is typically synthesized through the thermal polycondensation of L-aspartic acid at temperatures above 180°C. This process forms a polysuccinimide (PSI) intermediate, which is then subjected to alkaline hydrolysis to yield the final polyaspartic acid.[21]

Applications:

  • Water Treatment: Acts as a scale inhibitor and dispersant in cooling water systems and detergents.[21][22]

  • Agriculture: Enhances nutrient uptake and improves soil water retention when used as a fertilizer synergist.[20][23]

  • Biomedical: Its biocompatibility and biodegradability make it suitable for drug delivery systems, tissue engineering scaffolds, and as a component of hydrogels.[20][22][24]

Conclusion

The journey from the isolation of aspartic acid from a common vegetable to the development of life-saving drugs and innovative biomaterials underscores the profound impact of this single amino acid and its derivatives on science and technology. The accidental discovery of aspartame revolutionized the food industry, while the targeted synthesis of NMDA provided a crucial tool for unraveling the complexities of synaptic transmission and neural plasticity. The ongoing research into novel aspartic acid derivatives, particularly in the realm of NMDA receptor modulation and biodegradable polymers, continues to open new avenues for therapeutic intervention and sustainable technologies. This guide has provided a technical foundation for understanding the history, synthesis, and experimental evaluation of these remarkable compounds, equipping researchers and developers with the knowledge to build upon this rich scientific legacy.

References

The Elusive Natural Presence of 3-Amino-4-methoxy-4-oxobutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of 3-Amino-4-methoxy-4-oxobutanoic acid, a compound chemically identified as the β-methyl ester of L-aspartic acid. While extensive research has been conducted on its parent molecule, L-aspartic acid, and its various derivatives, evidence for the existence of free this compound as a natural product in biological systems is notably absent from current scientific literature and databases. However, this molecule plays a crucial, albeit transient, role in a vital protein repair mechanism, existing as a methylated aspartyl residue within polypeptide chains.

This guide will first explore the well-established biosynthetic pathway of its precursor, L-aspartic acid. It will then detail the enzymatic pathway responsible for the formation of L-aspartic acid β-methyl ester within proteins as a key step in the repair of age-related protein damage. Finally, given its importance as a synthetic building block in pharmaceutical and biochemical research, a detailed experimental protocol for its chemical synthesis is provided.

Biosynthesis of the Precursor: L-Aspartic Acid

L-aspartic acid, the precursor to its β-methyl ester derivative, is a non-essential amino acid in mammals, meaning it can be synthesized by the body. The primary route for its biosynthesis is the transamination of oxaloacetate, an intermediate in the citric acid cycle. This reaction is catalyzed by the enzyme aspartate aminotransferase, which transfers an amino group from a donor, typically glutamate.

L-Aspartic Acid Biosynthesis Biosynthesis of L-Aspartic Acid Oxaloacetate Oxaloacetate Asp_Transaminase Aspartate Aminotransferase (Transaminase) Oxaloacetate->Asp_Transaminase Glutamate Glutamate Glutamate->Asp_Transaminase L_Aspartic_Acid L-Aspartic Acid Asp_Transaminase->L_Aspartic_Acid Amino Group Transfer Alpha_Ketoglutarate α-Ketoglutarate Asp_Transaminase->Alpha_Ketoglutarate

Caption: Biosynthesis of L-Aspartic Acid from Oxaloacetate.

Natural Occurrence as a Post-Translational Modification

While free this compound has not been identified as a natural product, the molecule exists transiently as a post-translational modification within proteins. This occurs as part of a critical protein repair pathway that counteracts the effects of aging on proteins.

Over time, L-aspartyl and L-asparaginyl residues in proteins can spontaneously degrade to form abnormal L-isoaspartyl residues, which introduce a "kink" into the polypeptide backbone and can lead to loss of protein function.[1][2] The enzyme Protein L-isoaspartyl methyltransferase (PIMT) recognizes these damaged residues.[3][4] Using S-adenosyl-L-methionine (SAM) as a methyl donor, PIMT catalyzes the transfer of a methyl group to the free α-carboxyl group of the isoaspartyl residue.[3][5] This creates an L-isoaspartyl-α-methyl ester.

This methylation is the key step that facilitates the conversion of the abnormal residue back to a normal L-aspartyl residue. The methylated intermediate is unstable and spontaneously demethylates to form a succinimide intermediate.[6][7] This succinimide ring then hydrolyzes, with a high probability of resolving back into the normal L-aspartyl linkage, thus repairing the protein.[6][7] This repair mechanism is crucial for cellular integrity, and deficiencies in PIMT have been linked to neurological issues in mice.[8]

PIMT Protein Repair Pathway PIMT-Mediated Protein Repair Pathway cluster_damage Protein Damage cluster_repair Protein Repair Normal_Protein Protein with L-Aspartyl or L-Asparaginyl Residue Spontaneous_Degradation Spontaneous Degradation (Deamidation/Isomerization) Normal_Protein->Spontaneous_Degradation Damaged_Protein Damaged Protein with L-Isoaspartyl Residue Spontaneous_Degradation->Damaged_Protein PIMT Protein L-isoaspartyl methyltransferase (PIMT) Damaged_Protein->PIMT Substrate SAH S-adenosyl- L-homocysteine (SAH) PIMT->SAH Methylated_Intermediate Methylated Protein Intermediate (L-Isoaspartyl-α-methyl ester) PIMT->Methylated_Intermediate Methylation SAM S-adenosyl- L-methionine (SAM) SAM->PIMT Succinimide Succinimide Intermediate Methylated_Intermediate->Succinimide Spontaneous Demethylation Repaired_Protein Repaired Protein with L-Aspartyl Residue Succinimide->Repaired_Protein Spontaneous Hydrolysis

Caption: Enzymatic repair of damaged proteins via PIMT.

Physicochemical Properties

The physicochemical properties of (3S)-3-amino-4-methoxy-4-oxobutanoic acid are summarized in the table below, based on data from publicly available chemical databases.[9]

PropertyValue
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (3S)-3-amino-4-methoxy-4-oxobutanoic acid
Synonyms L-Aspartic acid β-methyl ester, L-Aspartic acid 4-methyl ester
Computed XLogP3 -3.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 147.05315777 Da
Topological Polar Surface Area 89.6 Ų

Chemical Synthesis

Due to its utility as a chiral building block in peptide synthesis and medicinal chemistry, several methods for the chemical synthesis of L-aspartic acid β-methyl ester have been developed. A common and effective method involves the direct esterification of L-aspartic acid using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrochloric acid.[10][11]

Chemical Synthesis Workflow Chemical Synthesis of L-Aspartic Acid β-Methyl Ester Start L-Aspartic Acid Reaction Esterification Reaction Start->Reaction Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst) Reagents->Reaction Crystallization Crystallization (e.g., addition of ether) Reaction->Crystallization Crude Product Formation Filtration Filtration and Washing Crystallization->Filtration Product L-Aspartic Acid β-Methyl Ester Hydrochloride Filtration->Product Purified Product

Caption: Workflow for the chemical synthesis of the target compound.

Experimental Protocol: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

The following protocol is adapted from a procedure published in the Journal of Chemical and Pharmaceutical Sciences.[10]

Materials:

  • L-Aspartic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (absolute)

  • Reaction flask with magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Cool 27 mL of anhydrous methanol to -10°C in a reaction flask equipped with a magnetic stirrer.

  • Slowly add 3.86 mL of thionyl chloride to the cooled methanol while stirring.

  • To this acidic methanol solution, add 5 g of L-aspartic acid.

  • Allow the reaction mixture to slowly warm to room temperature, at which point a clear solution should be obtained.

  • Let the reaction stand for 25 minutes at room temperature.

  • To induce crystallization, add 75 mL of absolute diethyl ether to the reaction mixture.

  • Cool the mixture and shake to promote the formation of colorless needles of L-Aspartic Acid β-methyl ester hydrochloride.

  • Filter the crystalline product immediately and wash thoroughly with absolute diethyl ether.

  • Dry the product under vacuum. The expected yield is approximately 92%.

Note: This protocol yields the hydrochloride salt of the target compound, which is a common and stable form for storage and subsequent use in further chemical reactions.

Conclusion

References

Thermostability of β-Methyl L-Aspartate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and analytical methodologies for assessing the thermostability of β-methyl L-aspartate hydrochloride. Due to the limited publicly available thermoanalytical data for this specific compound, this guide synthesizes information from related aspartic acid derivatives and established principles of thermal analysis to provide a robust framework for its characterization.

Physicochemical Properties and Thermal Profile

β-methyl L-aspartate hydrochloride is a derivative of the non-essential amino acid L-aspartic acid. It is commonly utilized as an intermediate in the synthesis of pharmaceuticals and peptides. Understanding its thermal stability is critical for defining storage conditions, processing parameters, and ensuring the integrity of downstream products.

Table 1: Physicochemical and Thermal Data for β-Methyl L-Aspartate Hydrochloride and Related Compounds

Propertyβ-Methyl L-Aspartate HydrochlorideL-Aspartic AcidAspartame (a dipeptide ester)
Molecular Formula C₅H₁₀ClNO₄C₄H₇NO₄C₁₄H₁₈N₂O₅
Molecular Weight 183.59 g/mol 133.10 g/mol 294.30 g/mol
Melting Point (°C) 191-193[1][2]Decomposes ~230-250[3][4]Decomposes ~246-247
Appearance White to off-white crystalline solid[5]White crystalline powderWhite, odorless, crystalline powder
Storage Conditions -20°C, sealed, away from moisture[6][7]Room temperatureControlled room temperature
Thermal Decomposition Onset (TGA) Data not available~200°C[8]Dehydration ~100-150°C, followed by cyclization
Key Thermal Events (DSC) Data not availableEndothermic peaks at ~230°C and ~250°C (decomposition)[3][4]Endothermic peaks for dehydration, cyclization, and melting of the cyclized product[9]

Postulated Thermal Decomposition Pathway

In the absence of direct experimental data for β-methyl L-aspartate hydrochloride, a logical decomposition pathway can be postulated based on the known thermal behavior of L-aspartic acid and other amino acid esters. Upon heating, L-aspartic acid undergoes intramolecular dehydration to form polysuccinimide[8]. It is plausible that β-methyl L-aspartate hydrochloride would follow a multi-step degradation process.

A potential thermal decomposition workflow can be visualized as follows:

cluster_0 Initial State cluster_1 Heating cluster_2 Decomposition Products A β-Methyl L-Aspartate Hydrochloride (Solid) B Loss of HCl A->B Heat C Intramolecular Cyclization (Diketopiperazine formation) B->C D Intermolecular Condensation (Polymerization) B->D E Volatile Products (e.g., H₂O, CO₂, CH₃OH) C->E F Charred Residue C->F D->E D->F

Postulated thermal decomposition pathway for β-methyl L-aspartate hydrochloride.

This proposed pathway suggests an initial loss of hydrogen chloride, followed by competing pathways of intramolecular cyclization to form a diketopiperazine derivative or intermolecular condensation leading to polymeric structures. Further heating would result in the breakdown of these intermediates into smaller volatile molecules and a non-volatile char.

Experimental Protocols for Thermostability Assessment

To definitively determine the thermostability of β-methyl L-aspartate hydrochloride, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Simultaneous Thermal Analysis (STA) can be particularly insightful as it measures both mass change and heat flow on the same sample under identical conditions[1][2][5][10][11].

Simultaneous Thermal Analysis (STA) Protocol

This protocol outlines a general procedure for analyzing the thermal stability of β-methyl L-aspartate hydrochloride using an STA instrument capable of simultaneous TGA-DSC measurements.

Objective: To determine the onset of decomposition, identify thermal events (e.g., melting, crystallization, decomposition), and quantify mass loss as a function of temperature.

Apparatus:

  • Simultaneous Thermal Analyzer (TGA/DSC)

  • Microbalance (sensitivity ±0.1 µg)

  • Aluminum or platinum crucibles

  • Inert purge gas (e.g., Nitrogen 99.999% purity)

  • Data acquisition and analysis software

Procedure:

  • Instrument Calibration: Calibrate the TGA balance and DSC heat flow and temperature sensors according to the manufacturer's specifications. Certified reference materials such as indium and zinc are typically used for DSC calibration[12].

  • Sample Preparation:

    • Accurately weigh 5-10 mg of β-methyl L-aspartate hydrochloride into a clean, tared crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible to facilitate uniform heat transfer.

    • Place an empty, tared crucible on the reference pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Data Acquisition: Record mass change (TGA), differential heat flow (DSC), and temperature continuously throughout the experiment.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins. Quantify the percentage of mass loss at different temperature ranges.

    • DSC Curve: Identify endothermic and exothermic peaks. Correlate these peaks with mass loss events from the TGA curve to distinguish between phase transitions (e.g., melting) and decomposition reactions. Determine the melting point (if applicable) from the onset of the melting endotherm.

The workflow for this experimental protocol can be visualized as follows:

cluster_prep Preparation cluster_run STA Measurement cluster_analysis Data Analysis A Instrument Calibration B Sample Weighing (5-10 mg) A->B C Crucible Loading B->C D Set Experimental Conditions (N₂ Purge, 10°C/min ramp) C->D E Run Temperature Program (30°C to 400°C) D->E F Analyze TGA Curve (Mass Loss vs. Temp) E->F G Analyze DSC Curve (Heat Flow vs. Temp) E->G H Correlate TGA & DSC Events F->H G->H I Determine Thermal Stability Profile H->I

Workflow for the thermal analysis of β-methyl L-aspartate hydrochloride using STA.

Interpretation of Expected Results

Based on the analysis of related compounds, the following outcomes can be anticipated from the thermal analysis of β-methyl L-aspartate hydrochloride:

  • TGA: A multi-step decomposition is likely. The initial mass loss may correspond to the liberation of HCl. Subsequent mass losses would be associated with the degradation of the organic moiety.

  • DSC: An endothermic peak corresponding to the melting of the compound may be observed, potentially followed immediately by decomposition, which could manifest as a complex series of endothermic or exothermic events. If the melting and decomposition temperatures are very close, they may appear as a single, broad endotherm.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid from L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid α-methyl ester, is a valuable derivative of the non-essential amino acid L-aspartic acid.[1][] It serves as a crucial building block in the synthesis of pharmaceuticals, particularly in the creation of peptide-based drugs and other therapeutic agents.[][3] The selective esterification of the α-carboxylic acid group of L-aspartic acid presents a synthetic challenge due to the presence of a second carboxylic acid group and an amino group. This document outlines detailed protocols for the synthesis of this compound from L-aspartic acid, focusing on methods that offer good selectivity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueReference
IUPAC Name (3S)-3-amino-4-methoxy-4-oxobutanoic acid[4]
Synonyms L-Aspartic acid α-methyl ester, H-Asp-OMe, 1-Methyl L-Aspartate[1][][4]
CAS Number 17812-32-7[4]
Molecular Formula C₅H₉NO₄[4]
Molecular Weight 147.13 g/mol [4]
Appearance White or off-white powder[1]
Melting Point 186 °C[]
Purity ≥ 99% (TLC)[]
Storage 0-20 °C[1]

Synthesis Protocols

The synthesis of this compound from L-aspartic acid is primarily achieved through the selective esterification of the α-carboxylic acid. Two effective methods are detailed below.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is favored for its mild reaction conditions and good selectivity.[3][5] TMSCl acts as an in-situ source of an acid catalyst, facilitating the esterification.[6][7]

Experimental Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-aspartic acid in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirred suspension. An excess of TMSCl is typically required for the reaction to go to completion.[6][7]

  • Reaction: After the addition of TMSCl, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue contains the desired product as its hydrochloride salt.

  • Purification: The product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Reaction Parameters:

ParameterCondition
Solvent Anhydrous Methanol
Catalyst Trimethylchlorosilane (TMSCl)
Temperature Room Temperature
Reaction Time Typically several hours to overnight

Method 2: Acid-Catalyzed Esterification with Sulfuric Acid

Concentrated sulfuric acid is a common and effective catalyst for the esterification of amino acids.[8][9][10]

Experimental Protocol:

  • Preparation: Disperse L-aspartic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture. The amount of sulfuric acid is typically in the range of 0.5 to 2.0 molar equivalents relative to the amino acid.[10]

  • Reaction: Heat the reaction mixture to reflux. To drive the reaction to completion, a continuous addition of methanol with simultaneous distillation of the solvent can be employed to remove the water formed during the reaction.[10]

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: The product can be extracted with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. Further purification can be achieved by chromatography or recrystallization.

Reaction Parameters:

ParameterCondition
Solvent Methanol
Catalyst Concentrated Sulfuric Acid
Temperature Reflux
Yield Can be high, potentially up to 98.5% for the dimethyl ester under optimized conditions[10]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow start Start: L-aspartic acid reagents Anhydrous Methanol + Catalyst (TMSCl or H₂SO₄) start->reagents Dispersion reaction Reaction: Stirring at RT or Reflux reagents->reaction Initiation workup Work-up: Solvent Removal/ Neutralization reaction->workup Completion purification Purification: Recrystallization/ Chromatography workup->purification Crude Product product Product: 3-Amino-4-methoxy-4- oxobutanoic acid purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the key stages in the synthesis.

logical_relationship cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Final Product start_material L-aspartic acid esterification Selective α-Esterification start_material->esterification solvent Methanol solvent->esterification catalyst TMSCl or H₂SO₄ catalyst->esterification workup Quenching & Extraction esterification->workup purification Recrystallization workup->purification final_product This compound purification->final_product

Caption: Logical flow of the synthesis from starting materials to the final product.

References

Application Notes and Protocols: Preparation of β-Methyl L-Aspartate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of β-methyl L-aspartate hydrochloride, a key intermediate in the preparation of various neuroactive compounds and enzyme inhibitors.[1][2] The synthesis involves the selective esterification of the β-carboxylic acid group of L-aspartic acid using methanol and a catalyst. The protocol described herein is a robust and efficient method, consistently yielding a high-purity product. This document also includes a summary of reaction parameters and expected outcomes, as well as a visual representation of the experimental workflow to aid in procedural understanding.

Introduction

β-Methyl L-aspartate hydrochloride is a derivative of the nonessential amino acid L-aspartic acid.[3] It serves as a crucial building block in the synthesis of various organic molecules, including peptide analogues and pharmaceutical intermediates.[2] The selective esterification of the β-carboxyl group is a key transformation, enabling further chemical modifications at the α-carboxyl and amino groups. The protocol detailed below is based on the well-established method of reacting L-aspartic acid with methanol in the presence of thionyl chloride as a catalyst.

Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of β-methyl L-aspartate hydrochloride.

ParameterValueReference
Starting MaterialL-Aspartic Acid[3][4]
ReagentMethanol[3][4]
CatalystThionyl Chloride (SOCl₂)[3][4]
Reaction Temperature-10°C to Room Temperature[3][4]
Typical Yield85-92%[3][4]
Melting Point174-177°C[4]
AppearanceWhite crystalline powder[1][3]

Experimental Protocol

Materials:

  • L-Aspartic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5 g (37.6 mmol) of L-aspartic acid in 26 mL of anhydrous methanol.

  • Cooling: Cool the suspension to -10°C using an ice-salt bath.

  • Addition of Thionyl Chloride: While maintaining the temperature at -10°C, slowly add 3.8 mL (41.2 mmol) of thionyl chloride to the stirred suspension via a dropping funnel over a period of 30 minutes. A clear solution should be obtained as the reaction progresses.[3][4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.[3]

  • Precipitation: After the reaction is complete, add 75 mL of anhydrous diethyl ether to the solution to precipitate the product.[3][4]

  • Isolation of Product: Collect the resulting white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of anhydrous diethyl ether to remove any unreacted reagents and byproducts.[3]

  • Drying: Dry the purified β-methyl L-aspartate hydrochloride under vacuum to obtain a white crystalline powder.

Purification (Optional):

For higher purity, the product can be recrystallized from methanol by dissolving it in a minimum amount of hot methanol and then precipitating it by the addition of anhydrous diethyl ether.[3]

Experimental Workflow

experimental_workflow Synthesis of β-Methyl L-Aspartate Hydrochloride cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Suspend L-Aspartic Acid in Anhydrous Methanol cool Cool to -10°C start->cool 1 add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 2 react Stir at Room Temperature for 2 hours add_socl2->react 3 precipitate Precipitate with Anhydrous Diethyl Ether react->precipitate 4 filtrate Collect Solid by Vacuum Filtration precipitate->filtrate 5 wash Wash with Anhydrous Diethyl Ether filtrate->wash 6 dry Dry Under Vacuum wash->dry 7 product β-Methyl L-Aspartate Hydrochloride (White Crystalline Powder) dry->product 8

Caption: A flowchart illustrating the key steps in the synthesis of β-methyl L-aspartate hydrochloride.

References

Applications of L-Aspartic Acid β-Methyl Ester in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid β-methyl ester (Asp(OMe)) is a valuable derivative of the amino acid aspartic acid, utilized as a building block in the chemical synthesis of peptides. In peptide synthesis, the reactive side chain of trifunctional amino acids must be protected to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The methyl ester serves as a protecting group for the β-carboxyl group of aspartic acid. This application note provides a detailed overview of the uses of L-aspartic acid β-methyl ester in both solution-phase and solid-phase peptide synthesis (SPPS), with a particular focus on strategies to mitigate aspartimide formation, a common and problematic side reaction.

The choice of protecting group for the aspartic acid side chain is critical, as it can significantly influence the efficiency of the synthesis and the purity of the final peptide. While the tert-butyl (tBu) ester is widely used in modern Fmoc-based SPPS, the methyl ester finds applications in specific contexts, particularly in solution-phase synthesis and in strategies where alternative deprotection conditions are desirable.[1]

Mitigating Aspartimide Formation

A primary challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a cyclic aspartimide intermediate.[2][3] This side reaction is especially prevalent in Fmoc-SPPS, where repeated treatments with a basic solution (commonly piperidine) are used to remove the Nα-Fmoc protecting group.[2][4] Aspartimide formation can lead to several undesirable outcomes, including:

  • Racemization at the α-carbon of the aspartic acid residue.[4]

  • Formation of β-peptides , where the peptide backbone continues from the side-chain carboxyl group instead of the α-carboxyl group.[3]

  • Formation of piperidide adducts at both the α- and β-carboxyl groups.[3]

These byproducts are often difficult to separate from the desired peptide, leading to lower yields and complex purification procedures.[4] The propensity for aspartimide formation is highly sequence-dependent, with sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser- being particularly susceptible.[3]

While L-aspartic acid β-methyl ester is susceptible to aspartimide formation, the selection of appropriate synthetic strategies and conditions can minimize this side reaction. In solution-phase synthesis using Nα-Z (benzyloxycarbonyl) protection, the acidic and neutral conditions used for coupling and the reductive conditions for Z-group deprotection are less prone to inducing aspartimide formation compared to the basic conditions of Fmoc chemistry.[5]

In Fmoc-SPPS, while the more sterically hindered protecting groups are generally preferred to suppress aspartimide formation, understanding the relative performance of different protecting groups is crucial for process optimization.

Data Presentation: Aspartimide Formation with Various Aspartate Protecting Groups

The following table summarizes data from a study on the synthesis of the scorpion toxin II peptide model (VKDXYI, where X=G, N, or R), which is known to be prone to aspartimide formation. The data compares the performance of different side-chain protecting groups for aspartic acid after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles in a long synthesis.

Amino Acid DerivativeTarget Peptide (%)Aspartimide (%)α/β-Piperidide (%)D-Aspartate (%)
For X = G (Asp-Gly sequence)
Fmoc-Asp(OtBu)-OH68.910.513.911.8
Fmoc-Asp(OMpe)-OH83.24.86.77.9
Fmoc-Asp(OBno)-OH90.11.82.11.5
For X = N (Asp-Asn sequence)
Fmoc-Asp(OtBu)-OH93.31.91.22.5
Fmoc-Asp(OMpe)-OH97.10.50.30.8
Fmoc-Asp(OBno)-OH99.2<0.1<0.10.2
For X = R (Asp-Arg sequence)
Fmoc-Asp(OtBu)-OH96.50.90.51.2
Fmoc-Asp(OMpe)-OH98.50.20.10.4
Fmoc-Asp(OBno)-OH99.5<0.1<0.10.1

Data adapted from a study on Scorpion Toxin II synthesis.[6] OtBu = tert-butyl ester, OMpe = 3-methyl-3-pentyl ester, OBno = 2-oxobenzooxathiolan-3-yl)methyl ester.

This data clearly demonstrates that bulkier and more electronically modified side-chain protecting groups significantly reduce the extent of aspartimide formation and subsequent racemization compared to the standard tert-butyl ester. While L-aspartic acid β-methyl ester is not included in this specific comparison, its smaller size would suggest a higher propensity for aspartimide formation under these conditions, underscoring the importance of strategic application and the use of alternative synthetic methodologies like solution-phase synthesis.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide using Z-Asp(OMe)-OH

This protocol describes the coupling of N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) with L-phenylalanine methyl ester (H-Phe-OMe) to form the dipeptide Z-Asp(OMe)-Phe-OMe, followed by deprotection steps.

Materials:

  • Z-Asp(OMe)-OH

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or Formic acid

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

Part A: Peptide Coupling

  • Preparation of L-Phenylalanine methyl ester free base: a. Dissolve L-Phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to the solution and stir for 20 minutes at room temperature. The resulting solution contains the free base and is used directly in the next step.[2]

  • Activation of Z-Asp(OMe)-OH: a. In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[2] b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.[2]

  • Coupling Reaction: a. To the activated Z-Asp(OMe)-OH solution, add the freshly prepared L-Phenylalanine methyl ester solution from step 1. b. Allow the reaction to warm to room temperature and stir overnight.[2]

  • Work-up and Purification: a. Monitor the reaction progress by TLC. b. Upon completion, dilute the reaction mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield pure Z-Asp(OMe)-Phe-OMe.

Part B: N-terminal Z-group Deprotection

  • Reaction Setup: a. Dissolve the protected dipeptide, Z-Asp(OMe)-Phe-OMe, in methanol. b. To this solution, add 10% Palladium on carbon (10% w/w of the peptide).[2] c. Add ammonium formate (5 eq) or formic acid (10 eq) as the hydrogen donor.[2]

  • Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[2]

  • Work-up and Isolation: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Asp(OMe)-Phe-OMe.[2]

Part C: Side-chain Methyl Ester Deprotection (Saponification)

  • Saponification Reaction: a. Dissolve the dipeptide ester, H-Asp(OMe)-Phe-OMe, in a mixture of methanol and water. b. Cool the solution to 0 °C in an ice bath. c. Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.[2] d. Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Work-up and Purification: a. Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl. b. Remove the methanol under reduced pressure. c. The resulting aqueous solution containing the final dipeptide H-Asp-Phe-OMe can be purified by appropriate chromatographic techniques if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OMe)-OH

This protocol provides a general procedure for the incorporation of Fmoc-Asp(OMe)-OH into a peptide chain on a solid support using standard Fmoc/tBu chemistry. Note that for sequences prone to aspartimide formation, the use of a more sterically hindered protecting group is recommended.

Materials:

  • Fmoc-Asp(OMe)-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.[7] c. Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling: a. In a separate vessel, dissolve Fmoc-Asp(OMe)-OH (3-5 eq), HBTU (or HATU) (3-5 eq), and HOBt (if using HBTU) (3-5 eq) in DMF. b. Add DIPEA (6-10 eq) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring the Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the crude peptide. d. Precipitate the peptide by adding cold diethyl ether to the filtrate. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final amino acid Start Start Start->Resin Purification Purification (RP-HPLC) Cleavage->Purification Crude Peptide Final_Peptide Final Peptide Purification->Final_Peptide Pure Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Aspartimide_Formation cluster_Products Undesired Products Peptide Peptide with Asp(OR) residue Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Peptide->Aspartimide Base-catalyzed cyclization Base Base (e.g., Piperidine) during Fmoc deprotection Base->Peptide Racemized Racemized α-Peptide Aspartimide->Racemized Ring opening BetaPeptide β-Peptide Aspartimide->BetaPeptide Ring opening Piperidide α/β-Piperidide Adducts Aspartimide->Piperidide Nucleophilic attack by Piperidine

Caption: Mechanism of aspartimide formation and subsequent side reactions.

References

Application Notes and Protocols: Neurobiological Effects of Aspartame and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial literature review indicates that "3-Amino-4-methoxy-4-oxobutanoic acid" is not a widely utilized compound in neurobiological research. However, this chemical structure is closely related to aspartic acid, a key metabolite of the widely used artificial sweetener, Aspartame (L-aspartyl-L-phenylalanyl-methyl ester). The neurobiological effects of Aspartame and its metabolites, including aspartic acid and phenylalanine, have been the subject of extensive research. Therefore, these application notes and protocols will focus on the use of Aspartame and its metabolites in neurobiology research as a relevant and well-documented alternative.

Application Notes

Aspartame is metabolized in the gastrointestinal tract into three components: phenylalanine (approximately 50%), aspartic acid (approximately 40%), and methanol (approximately 10%).[1] These metabolites can cross the blood-brain barrier and exert various effects on the central nervous system. Research in this area is crucial for understanding the potential neurological consequences of long-term and high-dose consumption of this artificial sweetener.

Key Research Applications:

  • Excitotoxicity and Neuronal Viability: Aspartic acid is an excitatory neurotransmitter.[2][3] At high concentrations, it can lead to excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, resulting in an influx of calcium ions and subsequent neuronal damage or death, a process known as excitotoxicity.[3]

  • Neurotransmitter Imbalance: The phenylalanine derived from aspartame metabolism competes with other large neutral amino acids (LNAAs), such as tryptophan and tyrosine, for transport across the blood-brain barrier.[3][4] This competition can reduce the synthesis of key neurotransmitters like serotonin and dopamine, potentially leading to mood and cognitive disturbances.[4][5]

  • Oxidative Stress: Studies have shown that aspartame consumption can lead to an increase in oxidative stress in the brain. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses.[6] The metabolism of methanol to formaldehyde and formic acid is also a potential source of oxidative stress.

  • Cognitive and Behavioral Studies: The potential for aspartame to alter neurotransmitter levels and induce neuronal damage has led to numerous studies investigating its effects on learning, memory, and mood in both animal models and humans.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the neurobiological effects of aspartame.

Table 1: Effects of Aspartame on Oxidative Stress Markers in Rodent Brain

ParameterSpeciesDose of AspartameDurationBrain RegionChange from ControlReference
Malondialdehyde (MDA) Mouse5.625 mg/kg2 weeksWhole Brain▲ 43.8%[7]
MDA Rat125 mg/kg40 daysWhole Brain▲ Significant Increase[8]
Reduced Glutathione (GSH) Mouse5.625 mg/kg2 weeksWhole Brain▼ 32.7%[7]
GSH Rat125 mg/kg40 daysWhole Brain▼ Significant Decrease[8]
Superoxide Dismutase (SOD) Rat125 mg/kg40 daysWhole Brain▼ Significant Decrease[8]

Table 2: Effects of Aspartame on Neurotransmitter Levels in Rat Brain

NeurotransmitterDose of AspartameDurationBrain RegionChange from ControlReference
Dopamine 125 mg/kg40 daysWhole Brain▼ Significant Decrease[8]
Serotonin 125 mg/kg40 daysWhole Brain▼ Significant Decrease[8]
Norepinephrine 125 mg/kg40 daysWhole Brain▲ Significant Increase[8]
Acetylcholine 125 mg/kg40 daysWhole Brain▲ Significant Increase[8]

Table 3: Effects of Aspartame on SH-SY5Y Human Neuroblastoma Cells

ParameterAspartame ConcentrationDurationOutcomeReference
Oxidative Stress (APF Assay) 271.7 µMNot Specified▲ Significant Increase[6]
SOD1 Gene Expression 271.7 µMNot Specified▲ 121.7%[6]
SOD2 Gene Expression 271.7 µMNot Specified▲ 176.9%[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of Aspartame-Induced Neurobehavioral Changes and Oxidative Stress in Mice

1. Animal Model and Housing:

  • Use male Swiss mice (or other appropriate strain), 8-10 weeks old.

  • House animals in standard laboratory conditions (12h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Allow at least one week of acclimatization before starting the experiment.

2. Aspartame Administration:

  • Prepare aspartame solutions in distilled water. For example, for a 5.625 mg/kg dose, dissolve the appropriate amount of aspartame based on the average weight of the mice.

  • Administer aspartame orally via gavage or subcutaneously once daily for the desired duration (e.g., 2 weeks).[7]

  • The control group should receive an equivalent volume of the vehicle (distilled water).

3. Behavioral Testing (Morris Water Maze):

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Procedure:

    • Acquisition Phase (e.g., 4 days, 4 trials per day):

      • Gently place the mouse into the water at one of four starting positions, facing the pool wall.

      • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze escape latency during the acquisition phase and time spent in the target quadrant during the probe trial using video tracking software.

4. Brain Tissue Collection and Preparation:

  • At the end of the experimental period, euthanize the mice by cervical dislocation or other approved method.

  • Rapidly dissect the brain on an ice-cold surface.

  • Homogenize the whole brain or specific regions (e.g., hippocampus, cortex) in ice-cold phosphate-buffered saline (PBS) or appropriate buffer for the subsequent assays.

5. Biochemical Assays for Oxidative Stress:

  • Malondialdehyde (MDA) Assay (TBARS method):

    • Mix brain homogenate with a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

    • Heat the mixture (e.g., at 95°C for 60 minutes).

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate MDA concentration using a standard curve.

  • Reduced Glutathione (GSH) Assay:

    • Mix brain homogenate with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Measure the absorbance at 412 nm.

    • Calculate GSH concentration using a standard curve.

Protocol 2: In Vitro Assessment of Aspartame-Induced Neurotoxicity in SH-SY5Y Cells

1. Cell Culture:

  • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

2. Aspartame Treatment:

  • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

  • Allow the cells to adhere for 24 hours.

  • Prepare a stock solution of aspartame in sterile culture medium.

  • Treat the cells with the desired concentrations of aspartame (e.g., 271.7 µM) for a specified duration (e.g., 24 hours).[6]

  • Include a vehicle-treated control group.

3. Cell Viability Assay (MTT Assay):

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control group.

4. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) or Aminophenyl fluorescein (APF).[6]

  • After aspartame treatment, load the cells with the fluorescent probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

5. Apoptosis Assay (TUNEL Assay):

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a solution containing Triton X-100.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks.

  • Visualize the apoptotic cells using fluorescence microscopy.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

cluster_0 Aspartame Metabolism Aspartame Aspartame Phenylalanine Phenylalanine Aspartame->Phenylalanine Aspartic Acid Aspartic Acid Aspartame->Aspartic Acid Methanol Methanol Aspartame->Methanol

Caption: Metabolic breakdown of Aspartame in the gastrointestinal tract.

Aspartame Metabolites Aspartame Metabolites Phenylalanine_inc Increased Phenylalanine Aspartame Metabolites->Phenylalanine_inc Aspartic_Acid_inc Increased Aspartic Acid Aspartame Metabolites->Aspartic_Acid_inc Methanol_met Methanol Metabolism Aspartame Metabolites->Methanol_met BBB_Transport Competition at Blood-Brain Barrier Phenylalanine_inc->BBB_Transport NMDA_Activation NMDA Receptor Overactivation Aspartic_Acid_inc->NMDA_Activation Oxidative_Stress Oxidative Stress Methanol_met->Oxidative_Stress Neurotransmitter_syn Decreased Serotonin & Dopamine Synthesis BBB_Transport->Neurotransmitter_syn Ca_Influx Increased Intracellular Ca2+ NMDA_Activation->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Ca_Influx->Oxidative_Stress

Caption: Signaling pathways affected by Aspartame metabolites.

cluster_workflow Experimental Workflow Animal_Model Animal Model Selection (e.g., Mice) Aspartame_Admin Aspartame Administration (Oral Gavage) Animal_Model->Aspartame_Admin Behavioral_Tests Neurobehavioral Testing (e.g., Morris Water Maze) Aspartame_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Oxidative Stress, Neurotransmitters) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Aspartate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enzymatic synthesis of L-aspartate and its derivatives. The use of enzymes offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical synthesis methods. This document outlines methodologies for the production of L-aspartate, β-alanine, and other derivatives using enzymes such as aspartase, L-aspartate-α-decarboxylase, and aspartate aminotransferase.

Introduction

L-aspartate and its derivatives are crucial compounds in the pharmaceutical, food, and chemical industries.[1] Enzymatic synthesis provides a powerful platform for the stereospecific production of these molecules under mild reaction conditions.[2] Key enzymes in these processes include:

  • Aspartase (L-aspartate ammonia-lyase, AAL): Catalyzes the reversible amination of fumaric acid to L-aspartate.[3]

  • L-aspartate-α-decarboxylase (ADC): Catalyzes the decarboxylation of L-aspartate to produce β-alanine.[2][4][5]

  • Aspartate aminotransferase (AST): Catalyzes the reversible transfer of an amino group from L-aspartate to an α-keto acid, enabling the synthesis of various L-aspartate derivatives.[6]

This document provides detailed protocols for leveraging these enzymes in synthetic applications, including whole-cell and purified enzyme systems.

Data Presentation

Table 1: Enzymatic Synthesis of L-Aspartate

| Enzyme Source | Biocatalyst Type | Substrate(s) | Key Reaction Conditions | Product Titer | Conversion/Yield | Reference | | --- | --- | --- | --- | --- | --- | | Escherichia coli cells | Immobilized whole cells | Ammonium fumarate | pH 8.3-10.0 | - | Specific activity: (6-8) x 10⁻⁵ mmole/mg·sec |[7] | | Engineered E. coli | Whole-cell catalysis | Maleate, Ammonia | 37°C, pH 8.0 | 419.8 g/L | 98.4% |[8] | | Bacillus sp. YM55-1 (AspB) | Partially purified | Fumarate, Ammonia | - | High concentration | >90% |[3] |

Table 2: Enzymatic Synthesis of β-Alanine

| Enzyme Source | Biocatalyst Type | Substrate | Key Reaction Conditions | Product Titer | Conversion/Yield | Reference | | --- | --- | --- | --- | --- | --- | | Corynebacterium glutamicum (ADC) | Purified enzyme | L-aspartate | 55°C, pH 6.0 | 12.85 g/L | 97.2% |[4][5] | | Corynebacterium jeikeium (CjADC) | Whole-cell | 1 M L-sodium aspartate | 37°C, pH 7.0 | 85.05 g/L | 100% |[9] | | E. coli (MaiA-AspA) & E. coli (ADC) | Combined whole-cell | Maleic acid | - | - | - |[5] | | Myzus persicae (MpADC-Δ39 variant) in E. coli | Whole-cell | L-aspartate | 37°C, pH 6.0-7.5 | 232.36 g/L | - |[10] |

Experimental Protocols

Protocol 1: Synthesis of L-Aspartate using Engineered E. coli Whole Cells

This protocol describes the one-pot biosynthesis of L-aspartate from maleate using an engineered E. coli strain co-expressing maleate cis-trans isomerase (MaiA) and aspartase (AspA).[8]

1. Preparation of Recombinant Cells: a. Culture the engineered E. coli strain in a suitable fermentation medium. b. Induce the expression of MaiA and AspA. c. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).

2. Whole-Cell Catalysis: a. Resuspend the harvested cells in a reaction buffer (e.g., 50 mM phosphate buffer, pH 8.0) to a desired optical density (e.g., OD₆₀₀ of 40). b. Prepare the substrate solution by dissolving maleate in ammonia. c. Add the substrate solution to the cell suspension to initiate the reaction. A final substrate concentration of up to 3.2 M can be used. d. Incubate the reaction mixture at 37°C with shaking (e.g., 200 rpm).

3. Reaction Monitoring and Product Analysis: a. Monitor the consumption of maleate and the formation of L-aspartate and the intermediate fumarate over time. b. Analyze samples using High-Performance Liquid Chromatography (HPLC) with a suitable column for organic acids. A mobile phase of 25 mM KH₂PO₄ (pH 2.5) at a flow rate of 1 ml/min with UV detection at 210 nm can be used.

4. Product Recovery: a. After the reaction is complete, separate the cells from the reaction mixture by centrifugation. b. The supernatant containing L-aspartate can be further purified if necessary.

Protocol 2: Synthesis of β-Alanine using Purified L-aspartate-α-decarboxylase (ADC)

This protocol details the enzymatic synthesis of β-alanine from L-aspartate using purified ADC from Corynebacterium glutamicum.[4][5]

1. Enzyme Purification: a. Clone and express the panD gene encoding ADC from Corynebacterium glutamicum in E. coli. b. Purify the recombinant ADC using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography).

2. Enzymatic Synthesis of β-Alanine: a. Prepare a reaction mixture containing L-aspartate in a suitable buffer (e.g., pH 6.0). An initial concentration of 5 g/L L-aspartate can be used. b. Add the purified ADC to the reaction mixture. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C). d. To overcome substrate inhibition and drive the reaction to completion, a fed-batch strategy can be employed. Periodically feed additional L-aspartate (e.g., 0.5% w/v) at set intervals (e.g., every 8 hours). e. Maintain the pH of the reaction between 6.0 and 7.2 using a pH-stat.

3. Product Analysis: a. Determine the concentration of β-alanine in the reaction mixture using HPLC. Derivatization with a chiral reagent followed by separation on a reverse-phase column can be employed for accurate quantification.

Protocol 3: HPLC Analysis of L-Aspartate and its Derivatives

This protocol provides a general method for the analysis of L-aspartate and its N-methyl derivatives using HPLC with pre-column derivatization.[11][12]

1. Sample Preparation: a. For biological tissues, homogenize the sample in a suitable buffer and deproteinize (e.g., with perchloric acid). b. Centrifuge the homogenate and collect the supernatant for derivatization.

2. Derivatization: a. Use a chiral derivatizing reagent such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂). b. Mix the sample with the derivatizing reagent and incubate to allow for the formation of diastereomers.

3. HPLC Analysis: a. Column: ODS-Hypersil reversed-phase column (e.g., 5 µm, 25.0 cm x 0.46 cm). b. Mobile Phase:

  • Solvent A: 0.11% TFA in water (v/v)
  • Solvent B: 0.11% TFA in MeCN (v/v) c. Gradient:
  • Initial: 80% A: 20% B (isocratic for 2 min)
  • Linear gradient to 62% A: 38% B over 46 minutes. d. Flow Rate: 1.1 mL/min. e. Detection: UV at 340 nm.

Visualizations

Enzymatic_Synthesis_of_L_Aspartate Fumarate Fumarate Aspartase Aspartase (L-aspartate ammonia-lyase) Fumarate->Aspartase Ammonia Ammonia Ammonia->Aspartase L_Aspartate L-Aspartate Aspartase->L_Aspartate

Caption: Enzymatic synthesis of L-aspartate from fumarate and ammonia.

Enzymatic_Synthesis_of_Beta_Alanine L_Aspartate L-Aspartate ADC L-aspartate-α-decarboxylase (ADC) L_Aspartate->ADC Beta_Alanine β-Alanine ADC->Beta_Alanine CO2 CO₂ ADC->CO2

Caption: Enzymatic synthesis of β-alanine from L-aspartate.

L_Aspartate_Signaling_Pathway L_Aspartate L-Aspartate NMDA_Receptor NMDA Receptor L_Aspartate->NMDA_Receptor stimulates Aspartate_Racemase Aspartate Racemase L_Aspartate->Aspartate_Racemase D_Aspartate D-Aspartate D_Aspartate->NMDA_Receptor stimulates Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation leads to Aspartate_Racemase->D_Aspartate

Caption: Simplified signaling role of L-aspartate and its derivatives.

Conclusion

The enzymatic synthesis of L-aspartate derivatives offers significant advantages in terms of specificity, yield, and sustainability. The protocols and data presented herein provide a foundation for researchers to develop and optimize biocatalytic processes for the production of these valuable compounds. Further research into enzyme engineering and process optimization will continue to expand the applicability of these methods in both academic and industrial settings.

References

Application Notes and Protocols: 3-Amino-4-methoxy-4-oxobutanoic Acid as a Precursor for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-4-methoxy-4-oxobutanoic acid as a key building block in the synthesis of sophisticated pharmaceutical agents. The focus is on its application as a precursor for a legumain-cleavable linker used in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Introduction

This compound, a derivative of the amino acid aspartic acid, is a valuable bifunctional molecule in medicinal chemistry. Its structure, featuring a free amine, a carboxylic acid, and a methyl ester, allows for sequential and site-selective modifications, making it an ideal component for the construction of complex molecular architectures. A significant application of this precursor is in the synthesis of enzyme-cleavable linkers for ADCs. These linkers are designed to be stable in systemic circulation and to selectively release a potent cytotoxic payload within the tumor microenvironment, thereby minimizing off-target toxicity and enhancing the therapeutic window.

One such advanced application involves the development of ADCs where the linker is susceptible to cleavage by legumain, a lysosomal cysteine protease that is frequently overexpressed in a variety of solid tumors.[1][2] This targeted approach ensures that the cytotoxic drug is released preferentially at the tumor site. The payload in this context is often a highly potent anticancer agent, such as a kinesin spindle protein (KSP) inhibitor. KSP inhibitors are antimitotic agents that disrupt the formation of the bipolar mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

Application: Precursor for a Legumain-Cleavable Linker in an Antibody-Drug Conjugate (ADC)

This section details the use of this compound in the synthesis of a dipeptide linker that can be incorporated into an ADC. The ADC is designed to target tumor cells, internalize, and release a KSP inhibitor payload upon cleavage of the linker by legumain in the lysosome.

Mechanism of Action of the Resulting Pharmaceutical

The ADC utilizing the linker derived from this compound operates through a multi-step mechanism:

  • Targeting: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, the legumain enzyme, which is overexpressed in many tumor types, recognizes and cleaves the specific peptide sequence in the linker.[2]

  • Payload Release: This cleavage initiates the release of the active cytotoxic payload, the KSP inhibitor.

  • Cytotoxic Effect: The KSP inhibitor then exerts its anti-cancer effect by inhibiting the kinesin spindle protein, leading to mitotic arrest and subsequent apoptosis of the cancer cell.[3][4]

Signaling Pathway of KSP Inhibition

KSP_Inhibition_Pathway cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Lysosome Lysosome TumorCell->Lysosome Trafficking Legumain Legumain Lysosome->Legumain KSP_Inhibitor KSP Inhibitor (Payload) Legumain->KSP_Inhibitor Cleavage & Release KSP Kinesin Spindle Protein (KSP) KSP_Inhibitor->KSP Inhibition MitoticSpindle Bipolar Mitotic Spindle Formation KSP->MitoticSpindle Essential for MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Mechanism of action of a KSP inhibitor-based ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a dipeptide linker using this compound and its subsequent conjugation to a payload.

Protocol 1: Synthesis of a Dipeptide Linker Precursor

This protocol describes the coupling of an N-protected amino acid (representing the first part of the legumain recognition sequence) to the amino group of this compound.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product AA1 N-protected Amino Acid (e.g., Fmoc-Ala-OH) Reaction Amide Bond Formation in Anhydrous DMF AA1->Reaction Precursor This compound Precursor->Reaction CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction Base Base (e.g., DIPEA) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Chromatography (e.g., Silica Gel) Workup->Purification Product N-protected Dipeptide Linker Purification->Product

Workflow for dipeptide linker synthesis.

Materials:

  • N-protected amino acid (e.g., Fmoc-Alanine)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-protected dipeptide linker.

Protocol 2: Payload Conjugation and Deprotection

This protocol outlines the subsequent steps of conjugating a payload and removing the protecting groups to yield the final linker-payload construct ready for attachment to an antibody.

Procedure:

  • The carboxylic acid of the dipeptide linker is activated (e.g., using HATU/DIPEA) and reacted with the amino group of the KSP inhibitor payload.

  • The N-terminal protecting group (e.g., Fmoc) is removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • The methyl ester of the aspartic acid residue can be hydrolyzed if a free carboxylic acid is required for antibody conjugation.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of the components involved.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₅H₉NO₄147.13White to off-white powder
Fmoc-AlanineC₁₈H₁₇NO₄311.33White crystalline solid
Ispinesib (KSP Inhibitor)C₂₉H₃₂ClN₅O514.05White to off-white solid

Table 2: Typical Reaction Parameters and Outcomes for Dipeptide Synthesis

ParameterValue
Stoichiometry
N-protected Amino Acid1.0 eq
This compound1.1 eq
HATU1.1 eq
DIPEA2.5 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature0 °C to Room Temperature
Reaction Time4 - 12 hours
Outcome
Typical Yield 75 - 90%
Purity (after chromatography) >95%

Conclusion

This compound is a versatile and valuable precursor for the synthesis of advanced pharmaceutical agents, particularly in the burgeoning field of antibody-drug conjugates. Its application in the construction of legumain-cleavable linkers enables the development of highly targeted cancer therapies with potentially improved efficacy and reduced side effects. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and expand upon the use of this important building block in their synthetic endeavors.

References

Application Notes and Protocols for the Quantification of β-methyl L-aspartate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-methyl L-aspartate is a derivative of the non-proteinogenic amino acid L-aspartic acid.[1][2] Non-proteinogenic amino acids are not encoded by the universal genetic code but play significant roles in various biological processes, including cell signaling and metabolism, making them important targets in drug development and biomedical research.[3][4] Accurate quantification of β-methyl L-aspartate in biological matrices is crucial for understanding its physiological function and potential therapeutic applications. However, like other amino acids, its analysis can be challenging due to its polar, zwitterionic nature, often requiring specialized analytical techniques for sensitive and reliable measurement.[5]

This document provides detailed application notes and protocols for the quantification of β-methyl L-aspartate using three primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization (for tissues) Sample->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile, Methanol) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Derivatization Derivatization (Required for GC-MS/HPLC) Extract->Derivatization Analysis Chromatographic Separation & Mass Spectrometric Detection Derivatization->Analysis DataAcq Data Acquisition Analysis->DataAcq Quant Quantification (Peak Area Integration) DataAcq->Quant Report Result Reporting Quant->Report

Figure 1. General experimental workflow for the quantification of β-methyl L-aspartate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

MRM_Principle Principle of Multiple Reaction Monitoring (MRM) IonSource Ion Source (Analyte Ionization) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z of β-methyl L-aspartate) IonSource->Q1 Ion Beam Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Figure 2. Diagram illustrating the principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Protocol: LC-MS/MS Quantification (Adapted from NMDA analysis)

A. Sample Preparation (Mouse Brain Tissue) [8]

  • Weigh approximately 0.5 g of tissue.

  • Homogenize the tissue in a suitable buffer.

  • To 200 µL of the homogenized sample, add a protein precipitation agent (e.g., acetonitrile or methanol) and an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture vigorously.

  • Centrifuge at 10,000 rpm for 10 minutes at 10°C.[8]

  • Collect the supernatant and filter it through a 0.2-µm PTFE syringe filter into an LC vial for analysis.[8]

B. UPLC-MS/MS Conditions [8]

  • Column: A chiral column is necessary if separation from other isomers is required. A HILIC column is recommended for good retention.

  • Mobile Phase A: 0.1% Formic Acid in 2% Acetonitrile.[8]

  • Mobile Phase B: 0.009% Formic Acid in Methanol.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Gradient: 50% to 95% B over 6 minutes.[8]

  • Injection Volume: 5-10 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These must be optimized specifically for β-methyl L-aspartate by infusing a standard solution. The precursor ion will be the [M+H]+ of β-methyl L-aspartate (C5H9NO4, MW: 147.13 g/mol ). Product ions will be determined after fragmentation in the collision cell.

C. Data Analysis

  • Integrate the peak areas of the specific MRM transitions for β-methyl L-aspartate and the internal standard using appropriate software (e.g., Agilent MassHunter).[8]

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of β-methyl L-aspartate in the samples from the calibration curve.

Quantitative Data (Reference values from N-methyl-D-aspartate analysis) [8][9]

ParameterValueSource
Limit of Detection (LOD)0.54 pg/µL[8]
Limit of Quantification (LOQ)1.64 pg/µL[8]
Recovery75–110%[8]
LinearityGood linearity observed with calibration curves[8]

Note: These values are for N-methyl-D-aspartate and should be used as a guideline. Method validation is required for β-methyl L-aspartate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a robust technique for the analysis of small molecules. However, due to the low volatility and polar nature of amino acids, derivatization is mandatory prior to analysis.[10] Derivatization replaces active hydrogens on polar functional groups (e.g., -COOH, -NH2) with nonpolar moieties, making the analyte more volatile and improving its chromatographic behavior.[10] Common approaches include silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a two-step process involving esterification followed by acylation.[10][11]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Extracted & Dried Sample Residue Step1 Step 1: Esterification (e.g., 2M HCl in Methanol) Heated Sample->Step1 Step2 Step 2: Acylation (e.g., PFPA) Heated Step1->Step2 Analysis GC-MS Analysis Step2->Analysis Result Quantification Analysis->Result

Figure 3. Workflow for GC-MS analysis of β-methyl L-aspartate including a two-step derivatization.

Protocol: GC-MS Quantification with Two-Step Derivatization

A. Sample Preparation and Derivatization [11]

  • Start with a dried aliquot of the sample extract (prepared as in the LC-MS/MS section).

  • Esterification: Add 100 µL of 2 M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes.[11] This step converts the carboxylic acid group to a methyl ester.

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation: Add 100 µL of an acylation agent, such as pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v). Seal the vial and heat at 65°C for 30 minutes.[11] This step derivatizes the amino group.

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

B. GC-MS Conditions [10]

  • Column: SLB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Injector Temperature: 220-250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 70-100°C, hold for 2 minutes, then ramp at 5-10°C/min to 250-300°C and hold for 5 minutes.[10]

  • MS Transfer Line: 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized β-methyl L-aspartate for quantification.

C. Data Analysis

  • Identify the derivatized β-methyl L-aspartate peak based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion, referencing a calibration curve prepared with derivatized standards.

Comparison of Common Derivatization Reagents

Reagent/MethodTarget Group(s)AdvantagesConsiderations
MTBSTFA -COOH, -NH2, -OHForms stable TBDMS derivatives, less moisture sensitive than TMS reagents.[10]Higher molecular weight of derivatives may lead to longer retention times.[10]
Methyl Chloroformate -NH2, -COOHRapid reaction at room temperature, stable derivatives.[12]Requires extraction into a non-polar solvent like chloroform.[12]
Two-Step (Esterification + Acylation) -COOH, then -NH2Specific reactions for each functional group, can use deuterated reagents to create internal standards.[11]More time-consuming, involves multiple heating and drying steps.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Application Note:

Before the widespread adoption of LC-MS, HPLC with fluorescence detection was a common method for amino acid analysis.[13][14] This approach requires pre-column or post-column derivatization to attach a fluorescent tag to the amino acid. A widely used reagent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.[13] This method offers good sensitivity and is a cost-effective alternative when mass spectrometry is not available. Chiral derivatizing agents or a chiral column can be used to separate enantiomers if needed.[13]

Protocol: HPLC with Pre-Column OPA Derivatization

A. Sample Preparation and Derivatization [13]

  • Prepare the sample extract as described in the LC-MS/MS section (steps A1-A6).

  • Prepare the OPA derivatizing reagent.

  • In a vial, mix a small volume of the sample or standard (e.g., 10 µL) with the OPA reagent.

  • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

  • Immediately inject a fixed volume of the mixture onto the HPLC system.

B. HPLC Conditions [13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium acetate buffer, pH ~7.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[13]

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized amino acids.

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

C. Data Analysis

  • Identify the peak corresponding to the OPA-derivatized β-methyl L-aspartate based on retention time.

  • Create a calibration curve by plotting fluorescence peak area versus the concentration of the prepared standards.[13]

  • Quantify the analyte in the samples using the calibration curve.

Quantitative Data (Reference values from D/L-Aspartate analysis) [13]

ParameterValue RangeSource
Quantification Range10 - 1000 pmoles injected[13]
LinearityLinear relationship between peak area and concentration[13]

Note: These values are for Aspartate and should be used as a guideline. The method must be validated for β-methyl L-aspartate.

References

Application Note: HPLC Analysis of 3-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 3-Amino-4-methoxy-4-oxobutanoic acid is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is an amino acid derivative of interest in pharmaceutical and chemical research. Accurate and robust analytical methods are essential for its quantification in various matrices during drug development and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method can be adapted for use with UV or mass spectrometric detection, depending on the required sensitivity and selectivity. For enhanced UV detection, a pre-column derivatization step using o-phthaldiadehyde (OPA) is also described.

Analytical Principle

The primary method involves the separation of this compound on a C18 reversed-phase column. The retention of this polar compound is controlled by manipulating the mobile phase composition, specifically the pH and the organic modifier concentration. At a slightly acidic pH, the carboxylic acid group is partially protonated, and the amino group is protonated, influencing its interaction with the stationary phase.

For analyses requiring higher sensitivity with UV detection, pre-column derivatization with OPA in the presence of a thiol (e.g., 3-mercaptopropionic acid) can be employed.[1][2] This reaction forms a highly fluorescent and UV-active isoindole derivative, significantly lowering the limit of detection.

Alternatively, for direct analysis without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered, which is well-suited for polar compounds.[3]

Experimental Protocols

Direct HPLC-UV Analysis (Underivatized)

This protocol is suitable for relatively high concentrations of the analyte where high sensitivity is not required.

1.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid[3]
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30% B; 17-18 min: 30-2% B; 18-25 min: 2% B
Flow Rate 1.0 mL/min[3]
Column Temperature 35 °C[3]
Detection Wavelength 210 nm[3]
Injection Volume 10 µL

1.2. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard. Dissolve in a known volume (e.g., 10 mL) of the initial mobile phase composition (98% A, 2% B) to create a stock solution. Perform serial dilutions to generate calibration standards.

  • Sample Preparation (from a solid): Accurately weigh the sample and dissolve it in the initial mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis with Pre-Column OPA Derivatization

This protocol is recommended for trace analysis requiring higher sensitivity.

2.1. Reagent Preparation

  • Borate Buffer (0.1 M, pH 10.2): Dissolve an appropriate amount of sodium tetraborate decahydrate in water and adjust the pH to 10.2.

  • OPA Derivatization Reagent: Prepare a solution of 5 mM o-phthaldiadehyde (OPA) and 225 mM 3-mercaptopropionic acid in the 0.1 M borate buffer.[1] This reagent should be prepared fresh daily.

2.2. Automated Online Derivatization Protocol

This protocol can be programmed into the autosampler for reproducible derivatization.[2]

  • Draw 5.0 µL of borate buffer.

  • Draw 1.0 µL of OPA derivatization reagent.

  • Draw 1.0 µL of the sample or standard.

  • Mix the contents in the needle (e.g., 6 cycles).

  • Inject the mixture onto the column.

2.3. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II with a programmable autosampler or equivalent
Column C18, 100 x 2.1 mm, 5 µm particle size[2]
Mobile Phase A 0.01 M Sodium Acetate buffer
Mobile Phase B Methanol[2]
Gradient Program Start with 5% B; at 5 min 25% B; at 10 min 35% B; at 13 min 55% B; at 18 min 80% B; at 20 min 95% B[2]
Flow Rate 0.35 mL/min[2]
Column Temperature 40 °C[2]
Detection UV-DAD at 338 nm or Fluorescence Detector (Excitation: 230 nm, Emission: 450 nm)[1][2]
Injection Volume 1 µL (of the derivatized mixture)

Data Presentation

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterDirect UV MethodOPA Derivatization Method
**Linearity (R²) **> 0.999> 0.999
Range (µg/mL) 10 - 5000.1 - 50
Limit of Detection (LOD) (µg/mL) 2.50.03
Limit of Quantification (LOQ) (µg/mL) 8.00.1
Precision (%RSD) < 2%< 3%
Accuracy (Recovery %) 98 - 102%97 - 103%

Table 2: Sample Analysis Results (Hypothetical Data)

Sample IDAnalyte Concentration (Direct UV) (µg/mL)Analyte Concentration (OPA Derivatization) (µg/mL)
Sample 001152.3151.9
Sample 00228.729.1
Sample 003Below LOQ5.4

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Optional Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Filter Filter through 0.45 µm filter Standard->Filter Sample Weigh & Dissolve Sample Sample->Filter Derivatization Online OPA Derivatization Filter->Derivatization High Sensitivity Analysis Autosampler Autosampler Injection Filter->Autosampler Direct Analysis Derivatization->Autosampler Column C18 Reversed-Phase Column Separation Autosampler->Column Detector UV or Fluorescence Detection Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

OPA_Derivatization_Pathway Analyte 3-Amino-4-methoxy- 4-oxobutanoic acid (Primary Amine) Product Fluorescent & UV-Active Isoindole Derivative Analyte->Product OPA o-Phthaldiadehyde (OPA) OPA->Product Thiol 3-Mercaptopropionic acid (R-SH) Thiol->Product

Caption: OPA derivatization reaction pathway for primary amines.

References

Application Note: Derivatization of 3-Amino-4-methoxy-4-oxobutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

3-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid β-methyl ester, is a polar, zwitterionic, and non-volatile compound. Due to these properties, its direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor peak shape, low sensitivity, and thermal decomposition within the GC system.[1][2] Chemical derivatization is an essential sample preparation step that converts the polar analyte into a more volatile, less reactive, and thermally stable derivative, thereby improving its chromatographic behavior and detection.

This application note provides two detailed protocols for the derivatization of this compound for reliable GC-MS analysis:

  • Protocol 1: A single-step silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Protocol 2: A two-step esterification and acylation procedure.

These methods target the active hydrogens on the primary amine (-NH₂) and carboxylic acid (-COOH) functional groups, which are responsible for the compound's polarity.

2. Principle of Derivatization

The goal of derivatization for GC analysis is to replace polar, active hydrogen atoms in functional groups like -COOH, -OH, -NH₂, and -SH with nonpolar moieties. This transformation reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and increases its volatility and thermal stability.

  • Silylation: This is a common and effective technique where an organosilicon compound, such as MTBSTFA, replaces active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are known to be more stable and less sensitive to moisture compared to other silyl derivatives like those from BSTFA.

  • Esterification and Acylation: This is a robust two-step approach frequently used for amino acids.[1][3] First, the carboxylic acid group is converted to an ester (e.g., a methyl ester). Second, the amino group is acylated using a reagent like pentafluoropropionic anhydride (PFPA).[1] This dual modification effectively masks both polar functional groups.

3. Experimental Protocols

Protocol 1: Silylation with MTBSTFA

This protocol describes the formation of a TBDMS derivative, which is highly suitable for GC-MS analysis.

Materials and Reagents
  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Derivatization Procedure
  • Sample Drying: Place an aliquot of the sample solution (e.g., 50 µL) into a reaction vial. Dry the sample completely under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all moisture, as it can interfere with the silylation reaction.[4]

  • Reagent Addition: Add 70 µL of MTBSTFA and 30 µL of anhydrous pyridine to the dried sample.[5] Pyridine acts as a catalyst and acid scavenger.

  • Reaction: Tightly cap the vial and vortex briefly to ensure the sample is fully dissolved. Heat the mixture at 90°C for 2 hours in a heating block or oven.[5]

  • Cooling: After incubation, allow the vial to cool to room temperature for at least 30 minutes.

  • Analysis: The sample is now derivatized and ready for direct injection into the GC-MS system.

cluster_workflow Silylation Workflow start Sample Aliquot dry Dry Down (N₂ Stream) start->dry Step 1 reagents Add MTBSTFA + Pyridine dry->reagents Step 2 heat Incubate (90°C, 2h) reagents->heat Step 3 cool Cool to RT heat->cool Step 4 end GC-MS Analysis cool->end Step 5

Caption: Experimental workflow for single-step silylation with MTBSTFA.

Protocol 2: Two-Step Esterification and Acylation

This protocol creates a stable N-pentafluoropropionyl (PFP) methyl ester derivative.

Materials and Reagents
  • This compound standard or dried sample extract

  • 2 M Hydrochloric Acid (HCl) in Methanol (CH₃OH)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Toluene

  • Reaction vials, heating block, vortex mixer, nitrogen supply

Derivatization Procedure
  • Esterification: Add 100 µL of 2 M HCl in methanol to the dried sample. Cap the vial tightly and heat at 80°C for 60 minutes.[1] This step ensures the carboxylic acid group is fully esterified.

  • Drying: Cool the vial to room temperature and evaporate the methanolic HCl under a stream of nitrogen.

  • Acylation: Add 100 µL of a PFPA in ethyl acetate solution (e.g., 1:4 v/v) to the dried residue.[3] Cap the vial and heat at 65°C for 30 minutes.[1]

  • Solvent Evaporation: Cool the vial and evaporate the remaining reagent and solvent under nitrogen.

  • Extraction: Reconstitute the dried derivative in 100 µL of toluene (or another GC-compatible solvent) for injection.[3][6] The sample is now ready for GC-MS analysis.

cluster_workflow Two-Step Derivatization Workflow start Dried Sample esterify Esterification (2M HCl/MeOH, 80°C, 1h) start->esterify Step 1 dry1 Dry Down esterify->dry1 Step 2 acylate Acylation (PFPA/EtOAc, 65°C, 30min) dry1->acylate Step 3 dry2 Dry Down acylate->dry2 Step 4 extract Reconstitute (Toluene) dry2->extract Step 5 end GC-MS Analysis extract->end Step 6

Caption: Experimental workflow for two-step esterification and acylation.

4. Data Presentation

The choice of derivatization method can impact stability, reaction time, and sensitivity.

Table 1: Comparison of Derivatization Methods

Feature Silylation (MTBSTFA) Esterification/Acylation (HCl/MeOH, PFPA)
Derivative Formed N,O-bis(tert-butyldimethylsilyl) N-Pentafluoropropionyl (PFP) methyl ester
Reaction Steps One Two
Reaction Time ~2-4 hours ~2 hours
Advantages Single-step reaction; derivatives are highly stable and less moisture sensitive than TMS derivatives.[5] Derivatives are very stable; reagents are less sensitive to moisture than silylating agents; F-rich reagents can increase ionization.[3][6]

| Considerations | Sensitive to moisture in the sample; higher molecular weight of derivatives results in longer GC retention times.[7] | Multi-step process requires more sample handling; involves acidic and corrosive reagents. |

Table 2: Typical GC-MS Instrumental Parameters

Parameter Setting
GC Column 5% Phenyl Methylpolysiloxane (e.g., SLB-5ms, TR-5), 20-30 m x 0.25 mm ID x 0.25 µm film
Injection Mode Splitless
Injector Temp. 250 - 280 °C
Carrier Gas Helium, constant flow ~1.0-1.2 mL/min
Oven Program Initial: 80-100°C, hold 2 min; Ramp: 5-10°C/min to 300-320°C, hold 5 min
MS Transfer Line 280 - 300 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Acquisition Mode | Full Scan (m/z 50-650) for identification; Selected Ion Monitoring (SIM) for quantification |

Table 3: Example Quantitative Performance Data for Amino Acid Analysis Quantitative data for the specific title compound is limited. The following represents typical performance for amino acid analysis using these derivatization techniques.

ParameterSilylation (MeOx-TMS)Reference
Repeatability (RSD) Median RSD of 13% for amino acids in liver extract[8]
Linearity (R²) > 0.99 (Typical for silylated metabolites)
Limit of Detection Low ng/mL to high pg/mL range (instrument dependent)

5. Visualization of Derivatization Logic

The derivatization process targets the specific functional groups of the analyte to render it suitable for GC-MS.

cluster_analyte Analyte: this compound cluster_reagents Derivatization Reagents Analyte Analyte Structure COOH Carboxylic Acid (-COOH) Analyte->COOH NH2 Primary Amine (-NH₂) Analyte->NH2 Silylation Silylation (e.g., MTBSTFA) COOH->Silylation Esterification Esterification (e.g., HCl/MeOH) COOH->Esterification NH2->Silylation Acylation Acylation (e.g., PFPA) NH2->Acylation

Caption: Logical diagram showing which functional groups are targeted by each class of derivatization reagent.

References

Application Notes: The Use of β-methyl L-aspartate in Cell Culture and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-methyl L-aspartate is a derivative of the non-essential amino acid L-aspartic acid.[1][2] In cell culture and metabolic research, it primarily serves as a specific inhibitor of key enzymes involved in amino acid metabolism, making it a valuable tool for investigating cellular bioenergetics, nutrient dependencies, and metabolic pathways. Its ability to perturb the malate-aspartate shuttle and glutamate transport allows researchers to dissect fundamental cellular processes.

Mechanism of Action

The primary mechanism of action for β-methyl L-aspartate and its related analog, β-methylene-DL-aspartate, is the inhibition of aspartate aminotransferase (AAT), also known as glutamate-aspartate transaminase.[3][4] This enzyme is a critical component of the malate-aspartate shuttle, a major pathway for transferring reducing equivalents (in the form of NADH) from the cytosol to the mitochondria for oxidative phosphorylation.

By inhibiting AAT, β-methyl L-aspartate effectively disrupts this shuttle, leading to:

  • A decrease in mitochondrial respiration and oxygen consumption.[3]

  • A subsequent decline in ATP and phosphocreatine levels.[3]

  • An increase in the lactate/pyruvate ratio, indicating a shift towards glycolysis to compensate for reduced mitochondrial function.[3]

Additionally, related compounds have been shown to potently inhibit the uptake of L-glutamate into astrocytes, suggesting an interaction with the glutamate transport system.[5]

Applications

  • Interrogating the Malate-Aspartate Shuttle: The compound is used to assess the reliance of different cell types on the malate-aspartate shuttle for maintaining the mitochondrial NAD+/NADH ratio and supporting oxidative phosphorylation.[3]

  • Cancer Metabolism Research: Aspartate is a limiting metabolite for cancer cell proliferation, especially under hypoxic conditions where the electron transport chain (ETC) is impaired.[6][7] Tools like β-methyl L-aspartate can be used to study the metabolic vulnerabilities of cancer cells that depend on aspartate metabolism.

  • Neurobiology Studies: Given its impact on glutamate transport and cerebral oxidative metabolism, it is used in neurochemical research to study the metabolic coupling between neurons and astrocytes.[3][5]

  • Metabolic Flux Analysis: By creating a specific metabolic block, β-methyl L-aspartate can be used in conjunction with isotope-assisted metabolic flux analysis (iMFA) to trace the rerouting of metabolic pathways in response to enzymatic inhibition.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for β-methylene-DL-aspartate, a closely related and studied analog of β-methyl L-aspartate.

ParameterValueCell/System TypeEffectReference
IC50 524 µMAstrocytes (Primary Culture)Inhibition of [3H]Glutamate uptake[5]
Effective Concentration 2 mMRat Cerebral Cortex SlicesSignificant reduction of AAT activity and oxygen consumption[3]
Ki (approx.) 3 mM (L-form)Soluble Pig Heart Glutamate-Aspartate TransaminaseIrreversible inhibition[4]

Experimental Protocols

Protocol 1: Preparation of β-methyl L-aspartate Hydrochloride Stock Solution

This protocol details the preparation of a stock solution for use in cell culture experiments.

Materials:

  • β-methyl L-aspartate hydrochloride (Solid, white to off-white)[1]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade[1][2]

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Refer to the manufacturer's certificate of analysis for the molecular weight (e.g., 183.59 g/mol ).[1]

  • To prepare a 100 mM stock solution, weigh the appropriate amount of β-methyl L-aspartate hydrochloride powder in a sterile tube.

    • Calculation Example: For 1 mL of 100 mM stock, dissolve 18.36 mg in 1 mL of DMSO.[2]

  • Add the calculated volume of DMSO to the powder.

  • Facilitate dissolution by vortexing or using an ultrasonic bath, as the compound can be hygroscopic.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9]

Protocol 2: General Protocol for Cell Culture Treatment and Metabolic Analysis

This protocol provides a general workflow for treating adherent cells with β-methyl L-aspartate to study its effects on cellular metabolism.

Materials:

  • Adherent cells of interest (e.g., A549 lung cancer cells, primary astrocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • β-methyl L-aspartate stock solution (from Protocol 1)

  • Multi-well cell culture plates (e.g., 6-well plates)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment (e.g., 1 x 10^6 cells/well). Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of β-methyl L-aspartate. For example, to achieve a 2 mM final concentration, dilute the 100 mM stock solution 1:50 in the medium. Include a vehicle control medium containing the same concentration of DMSO.

  • Treatment: Aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the prepared treatment or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 1 hour for acute effects on respiration, or 24 hours for effects on proliferation).

  • Metabolite Extraction: At the end of the incubation period, proceed immediately to metabolite extraction as described in Protocol 3 to prevent metabolic changes post-treatment.

Protocol 3: Sample Preparation for Metabolomics

This protocol outlines a common method for quenching metabolism and extracting polar metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Treated cells in multi-well plates (from Protocol 2)

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80:20 Methanol:Water or 50% Methanol in Acetonitrile)[10]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated at 4°C)

Procedure:

  • Quenching: Place the cell culture plate on ice. Quickly aspirate the medium.

  • Washing: Wash the cell monolayer twice with ice-cold PBS to remove all extracellular metabolites.

  • Extraction: Add 1 mL of ice-cold extraction solvent to each well.[10]

  • Cell Lysis and Collection: Use a cell scraper to scrape the cells into the solvent. Transfer the entire cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the samples vigorously for 1 minute. Sonicate the samples in an ice-water bath for 10 minutes to ensure complete lysis and extraction.[10]

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000-18,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.[10][11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS or other methods.

Visualizations

cluster_cytosol Cytosol cluster_mito Mitochondrion Mal_cyto Malate NAD_cyto NAD+ Mal_cyto->NAD_cyto MDH1 MDH1 Mal_cyto->MDH1 Mal_mito Malate Mal_cyto->Mal_mito Malate-αKG Transporter OAA_cyto Oxaloacetate NADH_cyto NADH OAA_cyto->NADH_cyto GOT1 Aspartate Aminotransferase (GOT1) OAA_cyto->GOT1 Asp_cyto Aspartate Asp_mito Aspartate Asp_cyto->Asp_mito Asp-Glu Transporter Glu_cyto Glutamate Glu_cyto->GOT1 aKG_cyto α-Ketoglutarate MDH1->OAA_cyto GOT1->Asp_cyto GOT1->aKG_cyto MDH2 MDH2 Mal_mito->MDH2 OAA_mito Oxaloacetate OAA_mito->Mal_mito GOT2 Aspartate Aminotransferase (GOT2) Asp_mito->GOT2 Glu_mito Glutamate Glu_mito->Glu_cyto aKG_mito α-Ketoglutarate aKG_mito->aKG_cyto aKG_mito->GOT2 NADH_mito NADH NADH_mito->OAA_mito ETC Electron Transport Chain NADH_mito->ETC NAD_mito NAD+ ETC->NAD_mito MDH2->NAD_mito GOT2->OAA_mito GOT2->Glu_mito Inhibitor β-methyl L-aspartate Inhibitor->GOT1 Inhibitor->GOT2

Caption: The Malate-Aspartate shuttle and its inhibition.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells to 70-80% Confluency B 2. Prepare Treatment Medium (with β-methyl L-aspartate) C 3. Treat Cells (Vehicle and Compound) B->C D 4. Incubate for Defined Period C->D E 5. Quench Metabolism & Wash Cells (on ice) D->E F 6. Extract Metabolites (e.g., Cold Methanol) E->F G 7. Pellet Debris & Collect Supernatant F->G H 8. Analyze by LC-MS G->H

Caption: Experimental workflow for metabolic studies.

A β-methyl L-aspartate (or related analog) B Inhibition of Aspartate Aminotransferase A->B C Disruption of Malate-Aspartate Shuttle B->C D Decreased Mitochondrial NADH/NAD+ Ratio C->D E Reduced Oxidative Phosphorylation & O2 Consumption D->E F Shift to Glycolysis (Increased Lactate) E->F G Altered Cellular Metabolic State E->G F->G

Caption: Logical cascade of metabolic effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methoxy-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Amino-4-methoxy-4-oxobutanoic acid, also known as L-Aspartic acid α-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the direct, acid-catalyzed esterification (Fischer esterification) of L-Aspartic acid using methanol. A modern and efficient approach utilizes trimethylchlorosilane (TMSCl) as a catalyst, which generates HCl in situ under mild conditions, often leading to good or excellent yields.[1]

Q2: My reaction yield is consistently low. What are the primary causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate catalyst concentration can prevent the reaction from reaching completion.

  • Formation of Byproducts: The primary challenge is the formation of isomers, particularly the β-methyl ester and the dimethyl ester, which reduces the yield of the desired α-ester.[2][3]

  • Product Loss During Purification: The product has similar properties to byproducts and the starting material, which can lead to significant losses during isolation and purification steps.[4]

Q3: How can I improve the regioselectivity to favor the desired α-ester over the β-ester?

A3: Achieving high α-selectivity is the main challenge. The amount and type of acid catalyst are critical. While esterification with excess hydrochloric acid can produce a β/α isomeric ratio as high as 8:1, milder methods can provide better selectivity.[3] Using a catalyst like TMSCl allows for a controlled generation of acid, which can improve the outcome.[1] Careful control of reaction stoichiometry and temperature is also essential.

Q4: What are the main byproducts I should expect, and how do they form?

A4: The main byproducts are L-Aspartic acid β-methyl ester and L-Aspartic acid dimethyl ester. Due to the presence of two carboxylic acid groups on L-Aspartic acid, the methanol can react at either the α-position (desired) or the β-position. If the reaction conditions are too harsh or the reaction time is too long, both groups can be esterified to form the diester.

Q5: What is the most effective method for purifying the final product?

A5: Purification is challenging due to the presence of isomers. Key methods include:

  • Selective Precipitation/Crystallization: The product is often isolated as its hydrochloride salt. Adjusting the pH of the solution to the isoelectric point of the specific ester can cause it to precipitate, allowing for separation.[5]

  • Chromatography: For high-purity applications, techniques like ion-exchange chromatography or reversed-phase HPLC can be used to separate the α-ester from the β-ester and other impurities, although this can be complex.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

ProblemPotential CauseRecommended Solution
Low or No Product Formation 1. Inactive Reagents: Methanol is wet; L-Aspartic acid is impure; TMSCl has hydrolyzed. 2. Insufficient Catalyst: Not enough TMSCl was added to drive the reaction. 3. Low Temperature/Short Reaction Time: The reaction has not had enough time or energy to proceed.1. Use anhydrous methanol and high-purity L-Aspartic acid. Use freshly opened or distilled TMSCl. 2. The general procedure suggests using 2 molar equivalents of TMSCl per equivalent of amino acid.[1] 3. Monitor the reaction via TLC. If it is proceeding slowly, consider extending the reaction time at room temperature or gently warming the mixture (e.g., to 40°C).
Product is a Mixture of Isomers (α and β) 1. Unfavorable Reaction Conditions: The conditions favor the thermodynamically more stable β-ester. Esterification with a large excess of strong acid (like HCl) is known to favor the β-isomer.[3] 2. Isomerization: Potential for isomerization under harsh workup conditions.1. Employ a milder catalytic system like TMSCl in methanol, which provides a controlled release of acid.[1] 2. Avoid prolonged exposure to strong acid or base during the workup and purification stages.
Significant Diester Formation 1. Excess Methanol/Catalyst: Using a large excess of reagents. 2. Prolonged Reaction Time: Allowing the reaction to run for too long can lead to the esterification of the second carboxyl group.1. Use a controlled amount of methanol (e.g., as the solvent, but not in vast excess) and stick to the recommended stoichiometry for the catalyst. 2. Monitor the reaction closely using TLC. Stop the reaction and begin workup as soon as the starting material is consumed and before significant diester appears.
Difficulty Isolating Product / Oily Residue 1. Incomplete Reaction: The presence of unreacted starting material and byproducts can inhibit crystallization. 2. Hygroscopic Product: The hydrochloride salt of the product can absorb atmospheric moisture. 3. Incorrect pH for Precipitation: The pH was not properly adjusted to the isoelectric point during workup.1. Ensure the reaction has gone to completion. Attempt purification via column chromatography if crystallization fails. 2. Perform the final evaporation and drying steps under high vacuum and handle the product in a dry environment (e.g., glove box or desiccator). 3. Carefully adjust the pH to precipitate the product. This may require slow, dropwise addition of a base to an aqueous solution of the crude product.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from general procedures for the esterification of amino acids using trimethylchlorosilane (TMSCl).[1]

Materials:

  • L-Aspartic acid (1.0 eq)

  • Anhydrous Methanol (serves as solvent and reagent)

  • Trimethylchlorosilane (TMSCl) (2.0 eq)

  • Diethyl ether (for precipitation)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Add L-Aspartic acid (1.0 eq) to the flask.

  • Under a fume hood, slowly add freshly distilled TMSCl (2.0 eq) to the flask while stirring. The mixture may become warm.

  • After the initial reaction subsides, add anhydrous methanol (approx. 10 mL per gram of L-Aspartic acid).

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared. This may take several hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the excess methanol and volatile byproducts.

  • The crude product, a white or off-white solid, is the hydrochloride salt of the amino acid ester.

  • To further purify, dissolve the crude solid in a minimal amount of methanol and add it dropwise to a large volume of cold, stirred diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Data Presentation

To optimize the synthesis, systematically vary key parameters. Use the following table to record experimental conditions and outcomes to identify the optimal procedure for your laboratory setup.

EntryCatalyst (eq)Temp (°C)Time (h)Yield (%)α:β Ratio (by ¹H NMR)Notes
1TMSCl (2.0)2512Baseline experiment
2TMSCl (2.5)2512Effect of catalyst amount
3TMSCl (2.0)406Effect of temperature
4SOCl₂ (1.1)0→2510Alternative catalyst
5H₂SO₄ (cat.)608Alternative catalyst

Process Visualizations

Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Final Product reagents L-Aspartic Acid + Anhydrous Methanol catalyst Add TMSCl (2 eq) at Room Temp reagents->catalyst stir Stir and Monitor by TLC catalyst->stir evap Rotary Evaporation stir->evap precip Precipitation from Ether/Methanol evap->precip filtr Filter and Dry precip->filtr product This compound Hydrochloride Salt filtr->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed q1 TLC shows unreacted starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Reaction Complete q1->a1_no No s1 - Increase reaction time - Check catalyst activity - Gently warm mixture a1_yes->s1 q2 NMR/MS shows multiple products? a1_no->q2 a2_yes Poor Selectivity q2->a2_yes Yes a2_no Product is Clean q2->a2_no No s2 - Confirm catalyst stoichiometry - Use milder conditions - Optimize purification a2_yes->s2 s3 - Check for loss during workup - Ensure complete precipitation - Avoid moisture a2_no->s3

Caption: Decision tree for troubleshooting low product yield.

Reaction and Side Product Scheme

G struct1 L-Aspartic Acid reagents + CH₃OH (TMSCl cat.) struct1->reagents struct2 This compound (Desired α-Ester) struct3 β-Methyl Ester (Side Product) struct4 Dimethyl Ester (Side Product) reagents->struct2 reagents->struct3 reagents->struct4

Caption: Reaction scheme showing desired product and major byproducts.

References

Technical Support Center: Purification of β-methyl L-aspartate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of β-methyl L-aspartate hydrochloride by recrystallization.

Troubleshooting Guide

Researchers may encounter several common issues during the recrystallization process. The table below outlines these problems, their probable causes, and recommended solutions to optimize the purification outcome.

IssueProbable Cause(s)Recommended Solution(s)
Low Yield After Recrystallization The chosen solvent/anti-solvent ratio is not optimal, leaving the product in the mother liquor.[1] The crude material contains a high percentage of impurities.[1] Product was lost during transfers.[1]Test different solvent ratios on a small scale to maximize recovery. Consider a pre-purification step like an acid-base extraction for highly impure starting material. Ensure careful and quantitative transfer of solids between vessels.
Oily Product Instead of Crystals Presence of residual solvent.[1] Impurities are preventing crystal lattice formation.[1] Cooling occurred too rapidly.Ensure the product is thoroughly dried under vacuum to remove all solvents. Try redissolving the oil in a minimal amount of the primary solvent (e.g., methanol) and adding the anti-solvent (e.g., diethyl ether) more slowly. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
Discolored Product (Yellow or Brown) Presence of colored impurities from the synthesis.[1] Degradation of the product due to excessive heat.Perform an activated charcoal treatment during the recrystallization process to adsorb colored impurities.[1] Avoid prolonged heating or using excessively high temperatures when dissolving the crude product.
Product is Hygroscopic and Difficult to Handle β-methyl L-aspartate hydrochloride is known to be hygroscopic.[2]Handle the purified product in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Store the final product in a tightly sealed container with a desiccant.[1]

Experimental Protocols

A proven method for the recrystallization of β-methyl L-aspartate hydrochloride involves using methanol as the solvent and diethyl ether as the anti-solvent.[3]

Detailed Recrystallization Protocol:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude β-methyl L-aspartate hydrochloride in the minimum amount of hot methanol required for complete dissolution. Gentle heating and stirring can facilitate this process.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount (typically 1-2% w/w) of activated charcoal. Bring the mixture back to a gentle boil for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear filtrate to cool slightly. Slowly add anhydrous diethyl ether dropwise while stirring until the solution becomes persistently cloudy.

  • Cooling & Crystal Growth: Cover the flask and allow the solution to cool slowly to room temperature to encourage the formation of larger crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvents. Store the final product in a desiccator.

Data Presentation

The following table summarizes key data related to the recrystallization of β-methyl L-aspartate hydrochloride.

ParameterDetailsReference
Appearance White to off-white crystalline powder[2][3][4]
Primary Solvent System Methanol (Solvent) / Anhydrous Diethyl Ether (Anti-solvent)[3]
Alternative Solvent Acetone[5]
Melting Point 191-193°C[6]
Achievable Purity ≥ 99%[4]
Key Property Hygroscopic[2]

Visualized Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude Product dissolve Dissolve in minimal hot methanol start->dissolve charcoal Optional: Add activated charcoal dissolve->charcoal hot_filter Hot filter to remove insoluble impurities charcoal->hot_filter add_ether Add diethyl ether (anti-solvent) hot_filter->add_ether cool_rt Cool slowly to room temperature add_ether->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filter_crystals Collect crystals via vacuum filtration cool_ice->filter_crystals wash Wash with cold diethyl ether filter_crystals->wash dry Dry under vacuum wash->dry end_node Pure Product dry->end_node

Caption: Recrystallization workflow for β-methyl L-aspartate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for recrystallizing β-methyl L-aspartate hydrochloride?

A1: The most commonly cited and effective method is to dissolve the compound in a minimal amount of hot methanol and then induce crystallization by slowly adding anhydrous diethyl ether as an anti-solvent.[3] Recrystallization from acetone has also been reported.[5]

Q2: My recrystallization attempt resulted in an oil, not crystals. What went wrong?

A2: Oiling out can occur for several reasons: the presence of impurities inhibiting crystal formation, incomplete removal of solvent, or cooling the solution too quickly.[1] Try ensuring your starting material is not overly impure, add the anti-solvent more slowly, and allow for a gradual cooling period before using an ice bath.

Q3: How can I improve my final yield?

A3: To improve yield, ensure you are using the absolute minimum amount of hot solvent for dissolution. Slower cooling and a sufficient amount of time in an ice bath will also help maximize the amount of product that crystallizes out of the solution.[1] Finally, be meticulous during product transfers to avoid physical loss of material.[1]

Q4: The purified product becomes sticky or clumps over time. How can I prevent this?

A4: β-methyl L-aspartate hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[2] To prevent clumping, the product must be handled under dry, inert conditions (like a glove box) and stored in a tightly sealed container, preferably within a desiccator containing a drying agent.[1]

Q5: What level of purity can I expect after a single recrystallization?

A5: While the final purity depends on the initial purity of the crude material, a single, carefully performed recrystallization can yield β-methyl L-aspartate hydrochloride with a purity of ≥ 99%.[4]

References

Technical Support Center: Synthesis of L-Aspartic Acid 4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-aspartic acid 4-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of L-aspartic acid 4-methyl ester?

A1: The most frequently observed impurities in the synthesis of L-aspartic acid 4-methyl ester are:

  • L-Aspartic acid 1-methyl ester (α-isomer): An isomer of the desired product.

  • L-Aspartic acid dimethyl ester: The product of esterification of both carboxylic acid groups.

  • Unreacted L-aspartic acid: The starting material.

  • D-Aspartic acid 4-methyl ester: The enantiomeric impurity resulting from racemization.

  • Aspartimide and related derivatives: Cyclic byproducts that can form under certain conditions, particularly in peptide synthesis, but can also be a concern in the synthesis of the amino acid ester itself.

Q2: How can I selectively synthesize the 4-methyl ester (β-ester) over the 1-methyl ester (α-ester)?

A2: Achieving high selectivity for the β-ester over the α-ester is a common challenge. Direct esterification of L-aspartic acid using methods like thionyl chloride in methanol often yields a mixture of both isomers. One common strategy to enhance selectivity is to first protect the α-carboxylic acid group, for example, through the formation of an N-protected anhydride, which then directs esterification to the β-position. Another approach involves carefully controlling reaction conditions such as temperature and the rate of addition of reagents, although this may not completely eliminate the formation of the α-isomer.

Q3: What are the typical yields and purity levels for the synthesis of L-aspartic acid 4-methyl ester?

A3: The yields and purity can vary significantly depending on the synthetic method and purification procedure. For instance, a synthesis of a derivative starting from L-aspartic acid β-methyl ester hydrochloride reported a purity of over 98.5% for the final product, suggesting the starting ester was of high purity.[1] Another process for producing L-aspartic acid dimethyl ester hydrochloride reported a purity of 96.5%, with 2.6% of the impurity being the total of L-aspartic acid and its α- and β-monomethyl esters.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of L-Aspartic Acid 4-Methyl Ester Incomplete reaction.- Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure all reagents are of high purity and anhydrous where necessary.
Product loss during workup and purification.- Optimize the extraction and crystallization procedures. - Use an appropriate amount of solvent for crystallization to avoid leaving the product in the mother liquor.
High Levels of L-Aspartic Acid Dimethyl Ester Excess of methanol or esterifying agent (e.g., SOCl₂, HCl).- Use a stoichiometric amount or a slight excess of the esterifying agent. - Control the reaction time and temperature to favor mono-esterification.
Prolonged reaction time.- Monitor the reaction closely and stop it once the formation of the monoester is maximized.
Presence of L-Aspartic Acid 1-Methyl Ester (α-isomer) Lack of regioselectivity in the esterification reaction.- Employ a synthetic strategy involving the protection of the α-carboxylic acid group before esterification. - Carefully control reaction conditions, as lower temperatures may favor the formation of the β-ester in some methods.
Significant Racemization (Presence of D-enantiomer) Harsh reaction conditions (high temperature or strong base/acid).- Conduct the reaction at the lowest effective temperature. - Avoid the use of strong bases. If a base is necessary, use a hindered, non-nucleophilic base. - Use milder esterification methods, for example, using trimethylchlorosilane (TMSCl) in methanol at room temperature has been reported to cause little racemization.
Formation of Aspartimide Impurities This is more common in peptide synthesis but can occur if the amino group is not protected and there are activating agents present.- Protect the amino group of L-aspartic acid (e.g., with a Boc or Cbz group) before esterification. - Avoid high temperatures and basic conditions during the synthesis and workup.

Experimental Protocols

Protocol 1: Synthesis of L-Aspartic Acid 4-Methyl Ester Hydrochloride via Thionyl Chloride in Methanol

This method is a common approach for the direct esterification of amino acids.

Materials:

  • L-Aspartic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

Procedure:

  • Cool 27 mL of anhydrous methanol to -10°C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Slowly add 3.86 mL of thionyl chloride to the cooled methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • To this solution, add 5 g of L-aspartic acid.

  • Allow the mixture to slowly warm to room temperature. A clear solution should be obtained.

  • Let the reaction stand for 25 minutes at room temperature.

  • Add 75 mL of anhydrous diethyl ether to the solution.

  • Cool the flask and shake to induce crystallization. The hydrochloride salt of the L-aspartic acid β-methyl ester will precipitate as colorless needles.

  • Filter the crystals immediately and wash them carefully with anhydrous diethyl ether.

  • Dry the product under vacuum.

Expected Outcome: This procedure is reported to yield approximately 5.03 g (92%) of L-aspartic acid β-methyl ester hydrochloride.[2] The primary impurities to monitor for are the α-isomer and the dimethyl ester.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a general approach for determining the enantiomeric purity of the synthesized L-aspartic acid 4-methyl ester.

Method: Direct analysis on a chiral stationary phase (CSP) is a common method.

HPLC Conditions:

  • Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP), is often effective for underivatized amino acids.[3]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or acetic acid) is typically used. The exact composition will need to be optimized for the specific column.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.[4]

Sample Preparation:

  • Dissolve a small amount of the synthesized L-aspartic acid 4-methyl ester in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the L- and D-enantiomers in the chromatogram using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Visualizations

Impurity Formation Pathways

Impurity_Formation cluster_main Synthesis of L-Aspartic Acid 4-Methyl Ester cluster_impurities Common Impurities L-Aspartic_Acid L-Aspartic Acid L-Asp_4_Me_Ester L-Aspartic Acid 4-Methyl Ester (Desired) L-Aspartic_Acid->L-Asp_4_Me_Ester Esterification (Methanol, Acid Catalyst) Unreacted_Asp Unreacted L-Aspartic Acid L-Aspartic_Acid->Unreacted_Asp Incomplete Reaction Alpha_Isomer L-Aspartic Acid 1-Methyl Ester (α-isomer) L-Aspartic_Acid->Alpha_Isomer Non-regioselective Esterification Dimethyl_Ester L-Aspartic Acid Dimethyl Ester L-Asp_4_Me_Ester->Dimethyl_Ester Over-esterification D_Enantiomer D-Aspartic Acid 4-Methyl Ester L-Asp_4_Me_Ester->D_Enantiomer Racemization Aspartimide Aspartimide L-Asp_4_Me_Ester->Aspartimide Cyclization

Caption: Formation pathways of common impurities during the synthesis of L-aspartic acid 4-methyl ester.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification Start Start: L-Aspartic Acid Esterification Esterification (e.g., SOCl₂ in Methanol) Start->Esterification Workup Reaction Workup (e.g., Quenching, Extraction) Esterification->Workup Isolation Isolation (e.g., Crystallization) Workup->Isolation Crude_Product Crude Product Isolation->Crude_Product Purity_Analysis Purity & Impurity Analysis (HPLC, NMR) Crude_Product->Purity_Analysis Purification Purification (e.g., Recrystallization, Chromatography) Purity_Analysis->Purification If impurities > acceptable level Final_Product Final Product: L-Aspartic Acid 4-Methyl Ester Purity_Analysis->Final_Product If purity is acceptable Purification->Final_Product

Caption: A general workflow for the synthesis, purification, and analysis of L-aspartic acid 4-methyl ester.

References

Technical Support Center: Esterification of L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of L-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered during the esterification of L-aspartic acid?

A1: The main side reactions during the esterification of L-aspartic acid include:

  • Di-esterification: Due to the presence of two carboxylic acid groups (α- and β-carboxyls), the formation of a di-ester is a common side reaction when a mono-ester is the desired product.

  • Aspartimide Formation: This is a significant side reaction, particularly when the amino group is protected (e.g., with Fmoc or Boc) as in peptide synthesis. It involves the intramolecular cyclization of the aspartyl residue to form a five-membered succinimide ring. This can lead to racemization and the formation of β-peptide bonds upon ring-opening.

  • N-Alkylation: If the amino group of L-aspartic acid is not protected, it can be alkylated by the alcohol under certain conditions, leading to undesired byproducts.

  • Oligomerization: Under harsh conditions, such as high temperatures, oligomeric byproducts can form.

Q2: How can aspartimide formation be minimized?

A2: Aspartimide formation is a common issue, especially in peptide synthesis. Strategies to minimize its formation include:

  • Use of Bulky Protecting Groups: Employing sterically hindered ester groups on the side chain of aspartic acid can reduce the rate of aspartimide formation.

  • Backbone Protection: Protecting the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue can prevent the cyclization reaction.

  • Mild Reaction Conditions: Using milder bases for deprotection steps in peptide synthesis and keeping reaction times and temperatures to a minimum can reduce the incidence of this side reaction.

Q3: What is the difference between α- and β-esterification of L-aspartic acid?

A3: L-aspartic acid has two carboxylic acid groups. The α-carboxyl group is the one attached to the same carbon as the amino group, while the β-carboxyl group is part of the side chain. Esterification can occur at either position, leading to α-esters or β-esters. The selectivity of the reaction for one position over the other is a key challenge in the synthesis of L-aspartic acid mono-esters.

Q4: How can selective mono-esterification of L-aspartic acid be achieved?

A4: Achieving selective mono-esterification requires careful control of reaction conditions and the use of appropriate reagents. One common strategy involves the use of an N-protecting group (like Boc or Cbz) and then exploiting the differential reactivity of the α- and β-carboxyl groups. For example, forming an anhydride with the N-protected aspartic acid can favor the formation of the β-ester.

Q5: What are some common catalysts for the esterification of L-aspartic acid?

A5: Common catalysts for the esterification of amino acids, including L-aspartic acid, are strong acids. These include:

  • Sulfuric Acid (H₂SO₄): A widely used and effective catalyst for Fischer esterification.

  • Chlorotrimethylsilane (TMSCl): This can act as an in situ source of HCl and is used for selective esterification.

  • Thionyl Chloride (SOCl₂): Often used to first form the acid chloride, which then readily reacts with the alcohol. This method can lead to higher yields but requires careful handling.

  • Chlorosulphonic Acid: Can be used to generate a hydrosulphate catalyst in situ.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-Ester

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time or temperature moderately. - Ensure the catalyst is active and used in the correct amount. - Use a larger excess of the alcohol, as it often serves as the solvent and a reactant.
Water in the Reaction Mixture - Fischer esterification is an equilibrium reaction that produces water. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. - Ensure all reagents and glassware are thoroughly dry before starting the reaction.
Side Reactions - If di-ester formation is significant, reduce the amount of alcohol and catalyst, and monitor the reaction closely. - If N-alkylation is suspected, protect the amino group before esterification.
Product Degradation - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition.

Problem 2: Significant Formation of Di-Ester Byproduct

Possible Cause Troubleshooting Steps
Excessive Reagents or Harsh Conditions - Reduce the molar equivalents of the alcohol. - Lower the reaction temperature. - Decrease the concentration of the acid catalyst.
Prolonged Reaction Time - Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the desired mono-ester is maximized.
Inefficient Selective Method - Re-evaluate the synthetic strategy. Consider using protecting groups to differentiate the two carboxylic acids.

Problem 3: Detection of Aspartimide in the Product

Possible Cause Troubleshooting Steps
Use of N-Protected Aspartic Acid (e.g., in peptide synthesis) - This is a common side reaction when the subsequent step involves a base (e.g., piperidine for Fmoc deprotection). - Use a more sterically hindered protecting group for the side-chain ester. - Employ a backbone protection strategy if possible.
High Temperatures - Lower the reaction and work-up temperatures to minimize the rate of cyclization.

Quantitative Data Summary

The following table provides a qualitative comparison of different esterification strategies and their potential outcomes. Quantitative yields are highly dependent on specific reaction conditions.

Esterification Method Typical Catalyst/Reagent Selectivity Common Side Reactions Relative Yield of Mono-ester
Fischer Esterification H₂SO₄, HClLowDi-esterification, N-alkylation (if unprotected)Variable
TMSCl-Mediated ChlorotrimethylsilaneModerateDi-esterificationModerate to High
Via Acid Chloride Thionyl Chloride (SOCl₂)Low (without protection)Di-esterification, potential for racemizationHigh
Protected Aspartic Acid Various (e.g., DCC/DMAP)High (depends on strategy)Aspartimide formationHigh

Experimental Protocols

General Protocol for the Fischer Esterification of L-Aspartic Acid (to form the Di-Ester)

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-aspartic acid in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC or another suitable analytical method.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution, until the effervescence ceases.

  • Extraction: Extract the ester into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathways

esterification_pathways cluster_main Desired Reaction cluster_side Side Reactions L-Aspartic_Acid L-Aspartic Acid Mono_Ester Mono-Ester (α or β) L-Aspartic_Acid->Mono_Ester + ROH, H⁺ N_Alkylation N-Alkylation (without N-protection) L-Aspartic_Acid->N_Alkylation + ROH Di_Ester Di-Ester Mono_Ester->Di_Ester + ROH, H⁺ Aspartimide Aspartimide Formation (with N-protection) Mono_Ester->Aspartimide Base/Heat

Caption: Main and side reaction pathways in the esterification of L-aspartic acid.

Aspartimide Formation Mechanism

aspartimide_formation Asp_Residue N-Protected Aspartyl Residue (β-ester) N-H C=O Deprotonation Deprotonation (Base) Asp_Residue:n->Deprotonation 1. Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization 2. Aspartimide Aspartimide (Succinimide Ring) Cyclization->Aspartimide 3. Hydrolysis Hydrolysis Aspartimide->Hydrolysis 4. Products α-peptide β-peptide Racemization Hydrolysis->Products

Caption: Mechanism of base-catalyzed aspartimide formation.

General Experimental Workflow

experimental_workflow Start Start: L-Aspartic Acid + Alcohol Reaction Esterification Reaction (Reflux with Acid Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Workup Aqueous Work-up (Neutralization & Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Pure Ester Analysis->End

Caption: General workflow for L-aspartic acid esterification and purification.

Storage and handling of 3-Amino-4-methoxy-4-oxobutanoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 3-Amino-4-methoxy-4-oxobutanoic acid (also known as L-Aspartic acid α-methyl ester) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of solid this compound?

A1: For long-term stability, solid (lyophilized) this compound should be stored at -20°C or, preferably, at -80°C.[1] Storing the compound in a sealed container with a desiccant is crucial to protect it from moisture, which can significantly reduce its long-term stability.

Q2: How should I handle the compound upon receiving it and before use?

A2: Lyophilized this compound is typically shipped at ambient temperature and is stable for days to weeks. Before opening the container, it is essential to allow it to equilibrate to room temperature in a desiccator. This practice prevents the condensation of atmospheric moisture onto the compound, which can accelerate degradation.

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which converts the compound back to L-aspartic acid. This reaction is catalyzed by acidic or basic conditions and is accelerated by heat.

  • Aspartimide Formation: Under certain conditions, particularly basic environments, the amino group can intramolecularly attack the ester carbonyl, leading to the formation of a succinimide ring, known as aspartimide. This can lead to racemization and the formation of β-peptide linkages in subsequent reactions.

Q4: How long can I store solutions of this compound?

A4: Solutions of this compound have limited stability and should ideally be used fresh. For short-term storage of a few days, solutions can be kept at 4°C.[1] For longer storage, it is recommended to prepare aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q5: What solvents are recommended for dissolving this compound?

A5: The choice of solvent depends on the experimental requirements. For many applications, sterile distilled water or aqueous buffers are suitable. If solubility is an issue, especially for derivatives, organic solvents like DMSO or DMF can be used, but their compatibility with the downstream application must be considered. When preparing a stock solution, it is advisable to dissolve the compound at a higher concentration in a suitable solvent and then dilute it with the experimental buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or unexpected experimental results. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of the solid compound (temperature, moisture protection). 2. Ensure that solutions are freshly prepared or have been stored properly as frozen aliquots. 3. Consider analyzing the purity of the compound by HPLC or a similar method.
Inconsistent results between different batches or over time. Gradual degradation of the stock solution.1. Avoid repeated freeze-thaw cycles by storing the compound in single-use aliquots. 2. Prepare fresh stock solutions more frequently. 3. If storing in solution at 4°C, use within a few days.
Formation of an unexpected byproduct in a reaction. Aspartimide formation may have occurred, leading to side reactions.1. If the reaction is performed under basic conditions, consider using a milder base or a lower temperature. 2. Protect the amino group if it is not the intended reactive site in your experiment.
Difficulty dissolving the compound. The compound may have degraded or absorbed moisture, affecting its solubility.1. Ensure the compound was brought to room temperature in a desiccator before opening. 2. Try gentle warming or sonication to aid dissolution. 3. Test solubility in a small amount of a different, compatible solvent.

Storage and Handling Recommendations

Condition Solid (Lyophilized) In Solution
Temperature -20°C to -80°C for long-term storage.[1]4°C for short-term (days). -20°C to -80°C for long-term (aliquots).[1]
Protection Protect from moisture and light. Store in a tightly sealed container with desiccant.Protect from light. Use sterile, sealed containers.
Handling Allow the container to warm to room temperature in a desiccator before opening.Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Remove the sealed container of lyophilized this compound from the freezer (-20°C or -80°C).

  • Place the container in a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours.

  • In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the container and weigh the desired amount of the compound into a sterile tube.

  • Add the appropriate volume of a suitable solvent (e.g., sterile water, DMSO) to achieve the desired stock concentration.

  • Mix gently by vortexing or pipetting until the compound is fully dissolved.

  • If not for immediate use, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Handling to Minimize Degradation
  • Avoid Basic Conditions: When working with this compound in solution, be mindful of the pH. Prolonged exposure to basic conditions can promote both ester hydrolysis and aspartimide formation. Use buffers with a neutral or slightly acidic pH if compatible with your experiment.

  • Minimize Time in Solution: Plan experiments to minimize the time the compound spends in solution, especially at room temperature or elevated temperatures.

  • Protect from Light: Keep solutions containing the compound in amber vials or wrapped in aluminum foil to protect them from light, which can potentially contribute to degradation over time.

  • Use High-Purity Solvents: Ensure that all solvents used to prepare solutions are of high purity and free from contaminants that could catalyze degradation.

Visual Guides

DegradationPathways main This compound hydrolysis L-Aspartic Acid main->hydrolysis Ester Hydrolysis (Acid/Base, Heat) aspartimide Aspartimide Intermediate main->aspartimide Intramolecular Cyclization (Base)

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_use Experimental Use storage Store at -20°C to -80°C (Lyophilized, with desiccant) equilibration Equilibrate to Room Temp in Desiccator storage->equilibration weighing Weigh Compound equilibration->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving aliquoting Aliquot for Storage dissolving->aliquoting use_fresh Use Solution Immediately dissolving->use_fresh aliquoting->storage Re-store frozen short_term_store Short-term storage at 4°C use_fresh->short_term_store

Caption: Recommended workflow for handling this compound.

References

Troubleshooting low solubility of β-methyl L-aspartate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-methyl L-aspartate. The information is presented in a question-and-answer format to address common challenges, particularly those related to its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is β-methyl L-aspartate and what is its common form?

A1: β-methyl L-aspartate is a derivative of the non-essential amino acid L-aspartic acid.[1] It is commonly supplied as a hydrochloride (HCl) salt, which generally exhibits better solubility in aqueous solutions compared to its free acid form.[2][3]

Q2: What is the expected solubility of β-methyl L-aspartate hydrochloride in aqueous solutions?

Q3: In which organic solvents is β-methyl L-aspartate hydrochloride soluble?

A3: β-methyl L-aspartate hydrochloride is reported to be soluble in Dimethyl Sulfoxide (DMSO).[6]

Q4: How should stock solutions of β-methyl L-aspartate hydrochloride be stored?

A4: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -20°C or -80°C.

Troubleshooting Low Solubility

Problem: I am having difficulty dissolving β-methyl L-aspartate hydrochloride in my aqueous buffer.

Solution:

Low solubility of β-methyl L-aspartate hydrochloride can often be overcome by adjusting the experimental conditions. Below is a step-by-step guide to troubleshoot and improve solubility.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Undissolved β-methyl L-aspartate HCl check_ph 1. Check and Adjust pH start->check_ph sonicate 2. Apply Sonication check_ph->sonicate If still cloudy success Solution is Clear: Experiment Ready check_ph->success If successful heat 3. Gentle Warming sonicate->heat If precipitation persists sonicate->success If successful cosolvent 4. Consider a Co-Solvent heat->cosolvent If issues remain heat->success If successful cosolvent->success If successful fail Still Undissolved: Consult further or perform pilot study cosolvent->fail

Caption: A logical workflow for troubleshooting the low solubility of β-methyl L-aspartate hydrochloride.

Detailed Troubleshooting Steps

Q5: My β-methyl L-aspartate hydrochloride is not dissolving in water or a neutral buffer. What should I do first?

A5: The first step is to adjust the pH of your solution. As an amino acid derivative, the solubility of β-methyl L-aspartate is highly dependent on pH. Since it is a hydrochloride salt, the initial solution will be acidic. To increase solubility, you can try adjusting the pH further away from its isoelectric point. For acidic compounds like aspartic acid derivatives, increasing the pH (making it more basic) can significantly improve solubility.[7][8] Add a small amount of a suitable base (e.g., 1M NaOH) dropwise while monitoring the pH and observing for dissolution.

Q6: I've adjusted the pH, but there are still some undissolved particles. What is the next step?

A6: Gentle physical methods can aid dissolution. Try sonicating the solution in an ultrasonic bath for 5-10 minutes. This can help to break up aggregates and increase the surface area of the solute exposed to the solvent.

Q7: Sonication didn't fully dissolve the compound. Can I heat the solution?

A7: Yes, gentle warming can increase the solubility of many compounds, including amino acids.[8] Warm the solution to 30-40°C while stirring. Avoid excessive heat or prolonged heating to prevent potential degradation of the compound.

Q8: What if the compound precipitates out of solution when it cools down?

A8: This indicates that you may have created a supersaturated solution. If this occurs, you can either maintain the working solution at a slightly elevated temperature (if your experiment allows) or remake the solution at a slightly lower concentration.

Q9: Are there other options if the above methods fail?

A9: If you are still facing solubility issues, consider the use of a co-solvent. However, this should be a last resort and must be compatible with your experimental system. Small amounts of a water-miscible organic solvent like DMSO or ethanol can sometimes enhance the solubility of poorly soluble compounds. It is crucial to test the tolerance of your specific assay or cell system to the chosen co-solvent.

Data Presentation

Table 1: Solubility of L-Aspartic Acid in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
204.50[5]
255.36[5]
306.67[5]

Table 2: General Effect of pH on L-Aspartic Acid Solubility

ConditionSolubilityRationale
Acidic pH (below pI)IncreasesThe carboxyl groups are protonated, leading to a net positive charge.
At Isoelectric Point (pI ≈ 2.77)MinimumThe net charge is zero, reducing interactions with water molecules.[1]
Basic pH (above pI)IncreasesThe amino group is deprotonated, leading to a net negative charge.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of β-methyl L-aspartate Hydrochloride

Materials:

  • β-methyl L-aspartate hydrochloride (MW: 183.59 g/mol )

  • High-purity water (e.g., Milli-Q or equivalent)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

  • pH meter

Procedure:

  • Weigh the Compound: Accurately weigh out 1.84 mg of β-methyl L-aspartate hydrochloride for every 1 mL of final solution volume to achieve a 10 mM concentration.

  • Initial Dissolution: Add the weighed compound to a sterile tube. Add approximately 80% of the final desired volume of high-purity water.

  • Mixing: Vortex the tube for 30-60 seconds.

  • Check for Clarity: Observe the solution. If it is not completely clear, proceed to the next steps.

  • pH Adjustment (if necessary): If undissolved particles remain, check the pH of the solution. As a hydrochloride salt, the initial pH will be acidic. If your experimental buffer is neutral or basic, you can slowly add 0.1 M NaOH dropwise while vortexing to aid dissolution. Monitor the pH to ensure it aligns with your experimental requirements.

  • Sonication (if necessary): Place the tube in a sonicator bath for 5-10 minutes.

  • Gentle Warming (if necessary): If the solution is still not clear, warm it to approximately 37°C for 10-15 minutes, with intermittent vortexing.

  • Final Volume and Filtration: Once the compound is fully dissolved, adjust the final volume with high-purity water. If required for your application, sterile filter the solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Signaling Pathway

β-methyl L-aspartate is a derivative of L-aspartic acid, which has been shown to act as a signaling molecule, particularly through the N-methyl-D-aspartate (NMDA) receptor in certain biological contexts, such as cancer metastasis.[9][10][11] The binding of an agonist like aspartate to the NMDA receptor can trigger a signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Aspartate L-Aspartate (or derivative) Aspartate->NMDAR Binds to Downstream Downstream Signaling Cascades Ca_influx->Downstream Response Cellular Response (e.g., altered gene expression, increased cell motility) Downstream->Response

References

Optimizing reaction conditions for N-protection of 3-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the N-protection of 3-Amino-4-methoxy-4-oxobutanoic acid (L-Aspartic acid β-methyl ester).

Frequently Asked Questions (FAQs)

Q1: Which are the most common N-protecting groups for this compound?

A1: The most common N-protecting groups for this amino acid derivative are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the desired deprotection conditions and orthogonality with other protecting groups in the molecule.[1][2]

Q2: What is the most critical side reaction to consider during the N-protection and subsequent handling of this compound?

A2: The most significant side reaction is aspartimide formation. This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring.[3][4] This can lead to racemization and the formation of β-peptide impurities, which are often difficult to separate from the desired product.[3] The risk of aspartimide formation is especially high during base-catalyzed reactions, such as the piperidine-mediated deprotection of an Fmoc group.[3]

Q3: How can I minimize aspartimide formation?

A3: Several strategies can be employed to minimize aspartimide formation:

  • Use of sterically hindered protecting groups: For the α-carboxyl group, bulkier protecting groups can physically obstruct the cyclization.

  • Modified Deprotection Conditions: When using the Fmoc protecting group, adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[5]

  • Backbone Protection: For particularly sensitive sequences in peptide synthesis, dipeptides with a modified backbone at the glycine residue (e.g., using a 2,4-dimethoxybenzyl (Dmb) group) can be used to prevent the initial nucleophilic attack.[4]

Q4: What are the general work-up procedures for these N-protection reactions?

A4: Generally, after the reaction is complete, the mixture is diluted with an organic solvent and washed with aqueous solutions to remove unreacted reagents and byproducts. For instance, after a Boc protection, the reaction mixture is often acidified and extracted with an organic solvent.[6] For a Cbz protection, an acidic workup is also common to isolate the product.[7] The final product is then typically dried over an anhydrous salt like sodium sulfate and concentrated under reduced pressure.[7] Purification is often achieved by crystallization or column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of N-Protected Product Incomplete reaction.- Ensure stoichiometric amounts of reagents are correct. For Boc protection, an excess of Boc-anhydride may be necessary.[8]- Extend the reaction time and monitor progress by TLC or LC-MS.- Ensure the reaction temperature is optimal. Some reactions may require cooling to 0°C initially, while others proceed well at room temperature.[7]
Product loss during work-up.- Ensure the pH of the aqueous layer is correctly adjusted to minimize the solubility of the product before extraction.- Use a suitable extraction solvent in sufficient quantity.
Incomplete Reaction (Starting material remains) Insufficient base.- For Boc and Cbz protections under Schotten-Baumann conditions, ensure the pH is maintained in the optimal range (typically 8-10) to neutralize the acid formed during the reaction.[7]- For Fmoc protection, ensure an adequate amount of base (e.g., triethylamine) is present.
Low reactivity of the amine.- Consider using a more reactive protecting group precursor (e.g., Fmoc-Cl instead of Fmoc-OSu).- The use of a catalyst, such as DMAP for Boc protection, can increase the reaction rate.[9]
Presence of Multiple Spots on TLC (Side Products) Aspartimide formation.- See FAQ Q3 for mitigation strategies. This is a primary concern with this substrate.[3]
Di- or tri-peptide formation during Fmoc protection.- This can occur if the starting amino acid is activated, leading to self-coupling. Ensure high-purity starting materials.[4]
Double protection (e.g., N,N-di-Boc).- Use stoichiometric amounts of the protecting group reagent. Over-protection can sometimes occur with a large excess of the reagent and strong activating conditions.
Difficulty in Product Purification Product is an oil and does not crystallize.- Attempt purification by column chromatography on silica gel.- Try co-evaporation with a non-polar solvent to induce solidification.
Co-elution of product and impurities.- Optimize the mobile phase for column chromatography to improve separation.- Consider a different purification technique, such as preparative HPLC.

Experimental Protocols

N-Boc Protection of this compound

This protocol is adapted from a general procedure for the N-Boc protection of α-amino acid methyl ester hydrochlorides.[6]

Materials:

  • This compound hydrochloride (L-Aspartic acid β-methyl ester hydrochloride)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (3.0 eq.) to the solution, followed by di-tert-butyl dicarbonate (1.0 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Remove the THF from the reaction mixture under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

N-Cbz Protection of this compound

This protocol is based on the synthesis of N-Cbz-L-Aspartic acid β-methyl ester.[7]

Materials:

  • This compound hydrochloride (L-Aspartic acid β-methyl ester hydrochloride)

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Ethyl acetate

  • 6 N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of this compound hydrochloride (1.0 eq.) in a mixture of water and dioxane.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add sodium carbonate (1.0 eq.) to the solution.

  • Slowly add a solution of benzyl chloroformate (1.01 eq.) in dioxane over 2-3 hours, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the solution with ethyl acetate.

  • Acidify the aqueous layer to pH 2 with 6 N HCl.

  • Extract the product from the acidified aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The product can be further purified by passing it through a short pad of silica gel.

N-Fmoc Protection of this compound

This is a general procedure for the N-Fmoc protection of amines in an aqueous medium.[10]

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To Fmoc chloride (1.2 eq.), add the amino acid (1.0 eq.) and water.

  • Stir the reaction mixture at 60°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to afford the pure N-Fmoc protected amino acid.

Data Presentation

Table 1: Comparison of N-Protection Methods for this compound

Protecting GroupReagentBaseSolventTypical YieldReference
Cbz Benzyl chloroformateNa₂CO₃Dioxane/Water63%[7]
Boc Di-tert-butyl dicarbonateNaHCO₃THF/WaterHigh (not specified)[6]
Fmoc Fmoc-Cl(none specified)WaterHigh (not specified)[10]

Visualizations

experimental_workflow cluster_boc N-Boc Protection cluster_cbz N-Cbz Protection cluster_fmoc N-Fmoc Protection boc_start Dissolve Substrate in THF/Water boc_reagents Add NaHCO3 and Boc2O at 0°C boc_start->boc_reagents boc_react Stir at RT for 10h boc_reagents->boc_react boc_workup Aqueous Work-up and Extraction boc_react->boc_workup boc_product N-Boc Protected Product boc_workup->boc_product cbz_start Dissolve Substrate in Dioxane/Water cbz_reagents Add Na2CO3 and Cbz-Cl at 0°C cbz_start->cbz_reagents cbz_react Stir at RT Overnight cbz_reagents->cbz_react cbz_workup Acidic Work-up and Extraction cbz_react->cbz_workup cbz_product N-Cbz Protected Product cbz_workup->cbz_product fmoc_start Mix Substrate and Fmoc-Cl in Water fmoc_react Stir at 60°C fmoc_start->fmoc_react fmoc_workup Extraction with DCM fmoc_react->fmoc_workup fmoc_product N-Fmoc Protected Product fmoc_workup->fmoc_product

Caption: General workflows for N-Boc, N-Cbz, and N-Fmoc protection.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Stoichiometry and Reagent Quality start->check_reagents check_conditions Verify Reaction Time and Temperature start->check_conditions check_base Is the Base Sufficient? start->check_base side_reactions Analyze for Side Products (e.g., Aspartimide) check_reagents->side_reactions check_conditions->side_reactions check_base->side_reactions optimize_workup Optimize Extraction and Purification side_reactions->optimize_workup Other Impurities modify_conditions Modify Deprotection Conditions (for Fmoc) side_reactions->modify_conditions Aspartimide Detected end Optimized Reaction optimize_workup->end use_additives Use Additives (e.g., HOBt) modify_conditions->use_additives use_additives->end

Caption: Troubleshooting logic for optimizing N-protection reactions.

References

Technical Support Center: Synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-methoxy-4-oxobutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common byproducts I might encounter during the synthesis of this compound via the esterification of aspartic acid with methanol?

A1: The synthesis of this compound, which is a mono-ester of aspartic acid, can lead to several byproducts. The most common include:

  • Aspartic acid dimethyl ester: This diester forms when both carboxylic acid groups of the starting material, aspartic acid, are esterified.

  • Unreacted L-aspartic acid: Incomplete reaction can leave unreacted starting material in your product mixture.

  • Polymeric materials: Under certain conditions, amino acids can polymerize.

  • Racemization products: While not a distinct byproduct, racemization can occur, leading to a mixture of enantiomers which may be considered an impurity depending on the desired stereochemistry.

Q2: My reaction is producing a significant amount of the diester byproduct. How can I minimize its formation?

A2: Formation of the diester is a common issue. To favor the formation of the desired monoester, consider the following strategies:

  • Control Stoichiometry: Use a controlled amount of the esterifying agent (e.g., thionyl chloride or a carbodiimide) and methanol. A large excess of methanol can drive the reaction towards the diester.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Shorter reaction times and lower temperatures can help to minimize the formation of the diester.

  • Protecting Groups: Employing protecting groups for the amino group and one of the carboxylic acid groups can provide greater control over the reaction, though this adds extra steps to the synthesis.

Q3: How can I remove unreacted aspartic acid from my final product?

A3: Unreacted aspartic acid has significantly different solubility properties compared to its esterified product. You can exploit this for purification:

  • Extraction: this compound is more soluble in organic solvents than aspartic acid. You can perform a liquid-liquid extraction to separate the product from the unreacted starting material.

  • Recrystallization: Recrystallization from a suitable solvent system can effectively remove the less soluble aspartic acid.

Q4: I am observing a colored impurity in my product. What could it be and how can I remove it?

A4: Colored impurities can arise from various sources, including degradation of starting materials or solvents. Purification can often be achieved through:

  • Recrystallization: This is a highly effective method for removing colored impurities. Recrystallization from boiling water has been shown to be effective for purifying similar amino acid derivatives.[1]

  • Activated Carbon Treatment: Treating a solution of your crude product with activated charcoal can help to adsorb colored impurities.

Q5: What are the best methods to purify the final product, this compound?

A5: The choice of purification method will depend on the specific impurities present. The most common and effective techniques are:

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired monoester from the diester and other byproducts with different polarities.

  • Recrystallization: As mentioned, recrystallization is excellent for removing both more and less soluble impurities, as well as colored byproducts.

Data Presentation

Table 1: Hypothetical Purification of this compound

Purification StepProduct Purity (%)Major ImpurityImpurity Level (%)
Crude Product85Aspartic acid dimethyl ester10
After Extraction92Aspartic acid dimethyl ester5
After Recrystallization>98Aspartic acid dimethyl ester<1

Table 2: Comparison of Purification Methods for Byproduct Removal

MethodTarget ByproductEfficiencyNotes
Column ChromatographyAspartic acid dimethyl ester, Unreacted Aspartic AcidHighAllows for separation of compounds with similar polarities.
RecrystallizationUnreacted Aspartic Acid, Colored ImpuritiesHighDependent on finding a suitable solvent system.
Acid-Base ExtractionUnreacted Aspartic AcidModerate to HighExploits the difference in acidity between the product and starting material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include water, ethanol, or methanol/ether mixtures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Troubleshooting_Byproduct_Removal cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Byproducts cluster_solutions Purification Strategies cluster_final Final Product Start Crude Product Mixture Analysis Analyze by TLC/HPLC Start->Analysis Diester High Diester Content? Analysis->Diester Unreacted_SM Unreacted Starting Material? Diester->Unreacted_SM No Chroma Column Chromatography Diester->Chroma Yes Colored_Impurity Colored Impurities? Unreacted_SM->Colored_Impurity No Recrystallize Recrystallization Unreacted_SM->Recrystallize Yes Extraction Acid-Base Extraction Unreacted_SM->Extraction Yes Colored_Impurity->Recrystallize Yes Charcoal Activated Charcoal Treatment Colored_Impurity->Charcoal Yes Pure_Product Pure this compound Colored_Impurity->Pure_Product No Chroma->Pure_Product Recrystallize->Pure_Product Extraction->Pure_Product Charcoal->Pure_Product

Caption: Troubleshooting workflow for byproduct removal in the synthesis of this compound.

References

Preventing racemization during the synthesis of L-aspartic acid β-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of L-aspartic acid β-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of L-aspartic acid β-methyl ester?

A1: Racemization during the synthesis of L-aspartic acid β-methyl ester primarily occurs through two main mechanisms:

  • Oxazolone Formation: In the presence of activating agents, the N-acyl group and the carboxyl group of the amino acid can cyclize to form a planar oxazolone intermediate. The stereocenter at the α-carbon is lost in this planar structure, and subsequent ring-opening can lead to a mixture of L- and D-enantiomers.

  • Direct Enolization: Strong bases can directly abstract the proton from the α-carbon of the amino acid ester, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.

Aspartic acid is particularly susceptible to racemization, partly due to the potential for the side-chain carboxyl group to participate in side reactions like aspartimide formation, which can also lead to a loss of chiral purity.[1][2]

Q2: Which methods are recommended for the synthesis of L-aspartic acid β-methyl ester with minimal racemization?

A2: To minimize racemization, it is crucial to employ mild reaction conditions. Two commonly used and effective methods are:

  • Fischer-Speier Esterification with Thionyl Chloride (SOCl₂): This is a classic method that, when performed at low temperatures, can provide good yields with controlled racemization. The slow addition of thionyl chloride to cold methanol generates HCl in situ, which catalyzes the esterification.

  • Milder Esterification with Trimethylchlorosilane (TMSCl): This method offers a gentler alternative to traditional strong acid catalysis.[3] TMSCl reacts with methanol to generate HCl under milder conditions, which can lead to lower levels of racemization.[4][5]

Enzymatic synthesis is another excellent, albeit more complex, approach that offers high stereoselectivity, virtually eliminating the risk of racemization.

Troubleshooting Guide

Problem 1: Significant racemization is observed in my final product, as confirmed by chiral HPLC.

Possible Cause Troubleshooting Suggestion
High Reaction Temperature Maintain a low temperature throughout the reaction. For the thionyl chloride method, the initial mixing of SOCl₂ and methanol should be done at -10°C to -5°C, and the reaction with L-aspartic acid should be kept at or below room temperature.
Strongly Acidic Conditions While acid is necessary for catalysis, prolonged exposure to harsh acidic conditions can promote racemization. Consider using a milder esterification agent like trimethylchlorosilane (TMSCl) instead of thionyl chloride.
Presence of a Strong Base If any step in your synthesis or workup involves a strong base, it can lead to racemization via enolization. Use weak, sterically hindered bases if a base is required, and ensure complete neutralization and removal during workup.
Extended Reaction Time Monitor the reaction progress by TLC or another suitable method and stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times increase the risk of racemization.

Problem 2: The yield of L-aspartic acid β-methyl ester is low.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction Ensure that the reagents are of high quality and anhydrous where necessary (especially the methanol). Increase the reaction time slightly while carefully monitoring for racemization.
Formation of Dimethyl Ester An excess of the esterifying agent or prolonged reaction times can lead to the formation of the diester. Use a stoichiometric amount of the esterifying agent and monitor the reaction closely.
Loss of Product during Workup L-aspartic acid β-methyl ester hydrochloride is water-soluble. Avoid excessive washing with aqueous solutions during the workup. Use of a non-polar solvent to precipitate the product can improve recovery.

Data Presentation

The choice of esterification method can significantly impact the enantiomeric purity of the final product. The following table summarizes the expected levels of racemization for different synthetic approaches.

Esterification Method Typical Reaction Conditions Expected Racemization Level Reference
Thionyl Chloride in Methanol-10°C to room temperatureLow to moderate[4]
Trimethylchlorosilane in MethanolRoom temperatureLow[3][5]
Strong Acid (e.g., H₂SO₄) in MethanolRefluxHigh[4]
Enzymatic SynthesisPhysiological pH and temperatureVery Low (<1%)

Experimental Protocols

Protocol 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride via Thionyl Chloride[4]

Materials:

  • L-Aspartic Acid

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

Procedure:

  • Cool 27 mL of anhydrous methanol to -10°C in a flask equipped with a magnetic stirrer and a drying tube.

  • Slowly add 3.86 mL of thionyl chloride to the cold methanol with stirring.

  • To this solution, add 5 g of L-aspartic acid.

  • Allow the reaction mixture to slowly warm to room temperature. A clear solution should be obtained.

  • After stirring at room temperature for 25 minutes, add 75 mL of anhydrous diethyl ether to precipitate the product.

  • Cool the mixture and shake to induce crystallization. The hydrochloride salt of L-aspartic acid β-methyl ester will crystallize as colorless needles.

  • Filter the crystals immediately and wash them carefully with anhydrous diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Milder Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride via Trimethylchlorosilane[3]

Materials:

  • L-Aspartic Acid

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend L-aspartic acid (0.1 mol) in a round-bottom flask containing anhydrous methanol.

  • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring with a magnetic stirrer at room temperature.

  • Continue stirring the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of L-aspartic acid β-methyl ester. It can be further purified by recrystallization if necessary.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric purity of the synthesized L-aspartic acid β-methyl ester.

Method: Indirect separation via a chiral derivatizing agent (Marfey's Reagent - 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Procedure:

  • Derivatization:

    • Dissolve a small sample (approx. 50 nmol) of the synthesized amino acid ester in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

The L- and D-diastereomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess (% ee).

Visualizations

Racemization_Mechanism cluster_L_Amino_Acid L-Amino Acid Ester cluster_Planar_Intermediate Planar Intermediate cluster_D_Amino_Acid D-Amino Acid Ester L_AA L-Aspartic Acid β-Methyl Ester Planar Planar Enolate/ Oxazolone Intermediate L_AA->Planar Base or Acid (Proton Abstraction) Planar->L_AA Protonation D_AA D-Aspartic Acid β-Methyl Ester Planar->D_AA Protonation

Caption: Mechanism of racemization of L-aspartic acid β-methyl ester.

Synthesis_Workflow Start Start: L-Aspartic Acid Esterification Esterification (e.g., SOCl₂/MeOH or TMSCl/MeOH) Start->Esterification Reaction Reaction at Controlled Temperature Esterification->Reaction Workup Workup and Product Isolation Reaction->Workup Product L-Aspartic Acid β-Methyl Ester HCl Workup->Product Analysis Chiral Purity Analysis (HPLC) Product->Analysis Final_Product Final Product with Determined %ee Analysis->Final_Product

Caption: General workflow for the synthesis and analysis of L-aspartic acid β-methyl ester.

References

Validation & Comparative

NMR Characterization of 3-Amino-4-methoxy-4-oxobutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 3-Amino-4-methoxy-4-oxobutanoic acid, a derivative of the amino acid aspartic acid. The data presented here serves as a valuable resource for the identification and characterization of this compound in various research and development settings. For comparative purposes, the NMR data of the parent compound, L-Aspartic acid, is also presented.

Structural Comparison

This compound is structurally analogous to L-Aspartic acid, with the key difference being the methylation of the alpha-carboxyl group to form a methyl ester. This structural modification significantly influences the electronic environment of the neighboring protons and carbons, leading to predictable changes in their respective NMR chemical shifts.

¹H and ¹³C NMR Data Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in comparison to experimentally determined values for L-Aspartic acid. The data for L-Aspartic acid is sourced from the Biological Magnetic Resonance Bank (BMRB).[1] The predicted values for this compound are based on the known effects of esterification on amino acid spectra.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for L-Aspartic acid)

Proton This compound (Predicted) L-Aspartic acid (Experimental) [1]
~ 3.9 - 4.1 ppm (dd)3.889 ppm
~ 2.8 - 3.0 ppm (m)2.786 ppm, 2.703 ppm
-OCH₃ ~ 3.7 ppm (s)N/A

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for L-Aspartic acid)

Carbon This compound (Predicted) L-Aspartic acid (Experimental) [1]
~ 52 - 54 ppm54.91 ppm
~ 38 - 40 ppm39.25 ppm
C=O (Ester) ~ 170 - 172 ppmN/A
C=O (Acid) ~ 175 - 177 ppm177 ppm, 180.3 ppm
-OCH₃ ~ 51 - 53 ppmN/A

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired experimental conditions. For amino acids and their derivatives, D₂O is a common choice.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to provide a reference peak at 0 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly employed to simplify the spectrum and enhance sensitivity.

    • Spectral Width: Set a spectral width of approximately 200-240 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typical.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard at 0 ppm.

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizing Structural-Spectral Correlations

The following diagram illustrates the logical relationship between the different chemical groups in this compound and their expected NMR signals.

G cluster_structure This compound cluster_nmr NMR Signals Structure HOOC-CH(NH2)-CH2-COOCH3 H_alpha Structure->H_alpha CH(NH2) H_beta Structure->H_beta CH2 H_methoxy OCH3 (1H) Structure->H_methoxy COOCH3 C_alpha Structure->C_alpha CH(NH2) C_beta Structure->C_beta CH2 C_ester C=O (Ester) Structure->C_ester COOCH3 C_acid C=O (Acid) Structure->C_acid COOH C_methoxy OCH3 (13C) Structure->C_methoxy COOCH3

Caption: Correlation of chemical structure to NMR signals.

References

Comparative Mass Spectrometry Analysis: β-Methyl L-Aspartate Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, accurate analytical characterization of compounds is paramount. This guide provides a comparative analysis of the mass spectrometry data for β-methyl L-aspartate hydrochloride and its relevant analytical alternatives, L-aspartic acid and α-methyl L-aspartate. The data presented herein is essential for compound identification, purity assessment, and metabolic studies.

Performance Comparison

The mass spectrometric behavior of β-methyl L-aspartate is influenced by its structure, particularly the presence of the methyl ester group. The primary ionization method for this and related compounds is electrospray ionization (ESI), typically in positive ion mode, which results in the protonated molecule [M+H]⁺. Fragmentation of this precursor ion via collision-induced dissociation (CID) provides a characteristic fingerprint for structural elucidation.

For gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase the volatility of these amino acid derivatives. Common derivatization techniques include silylation (e.g., with MTBSTFA to form TBDMS derivatives) or acylation (e.g., with PFPA).[1] These methods alter the fragmentation patterns, which can be used for robust quantification and identification.

Below is a summary of the available mass spectrometry data for β-methyl L-aspartate and its related compounds.

CompoundFormulaMolecular Weight ( g/mol )Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Notes
β-Methyl L-aspartate C₅H₉NO₄147.13ESI+147.076130.050, 102.055, 88.040, 87.056Data for the free base, aspartic acid methyl ester. The hydrochloride salt will show the same mass for the protonated molecule.[2]
L-Aspartic acid C₄H₇NO₄133.10ESI+134.088.03Data from a Multiple Reaction Monitoring (MRM) method.[3]
α-Methyl L-aspartate C₅H₉NO₄147.13ESI+147.1Data not explicitly found in searches, but expected to show similar fragmentation to the β-isomer with potential differences in fragment ion intensities.A key analytical alternative for comparison.
TBDMS-derivatized L-aspartic acid --EI-418, 390, 302Typical fragments for the derivatized form used in GC-MS analysis.[4]

Note: The molecular weight of β-methyl L-aspartate hydrochloride (C₅H₁₀ClNO₄) is 183.59 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ of the free base (β-methyl L-aspartate) is observed at m/z 147.13.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for LC-MS/MS and GC-MS analysis of amino acid derivatives like β-methyl L-aspartate hydrochloride.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the direct analysis of β-methyl L-aspartate hydrochloride without derivatization.

  • Sample Preparation: Dissolve β-methyl L-aspartate hydrochloride in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1 mg/mL. Further dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 1-10 µg/mL).[5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 4 µm particle size) is commonly used.[5]

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 10%), increasing to a high percentage (e.g., 90%) over several minutes to elute the analyte.

    • Flow Rate: 0.4 mL/min.[5]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Tandem mass spectrometry (MS/MS) using product ion scanning or multiple reaction monitoring (MRM) for targeted quantification.

    • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion of β-methyl L-aspartate (m/z 147.1).

    • Collision Energy: Optimize the collision energy to induce fragmentation and generate a stable and informative product ion spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is required to increase the volatility of the analyte.

  • Derivatization (Silylation):

    • Dry an aliquot of the sample containing β-methyl L-aspartate hydrochloride under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Heat the mixture at 100°C for 1-4 hours to ensure complete derivatization.

  • Chromatographic Separation:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 280°C) to separate the derivatized analyte from other components.

    • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Mass Spectrometry Detection:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode to obtain the complete mass spectrum of the derivatized analyte, or selected ion monitoring (SIM) for targeted quantification of known fragments.

Visualizing Analytical Workflows and Pathways

To better illustrate the processes involved in the analysis and the potential biological context of β-methyl L-aspartate, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_sample Sample Preparation lc_separation Liquid Chromatography lcms_sample->lc_separation esi_ionization Electrospray Ionization lc_separation->esi_ionization ms_analysis MS/MS Analysis esi_ionization->ms_analysis lcms_data Data Acquisition ms_analysis->lcms_data gcms_sample Sample Preparation derivatization Derivatization gcms_sample->derivatization gc_separation Gas Chromatography derivatization->gc_separation ei_ionization Electron Ionization gc_separation->ei_ionization gcms_analysis MS Analysis ei_ionization->gcms_analysis gcms_data Data Acquisition gcms_analysis->gcms_data

Caption: Mass spectrometry experimental workflows.

signaling_pathway cluster_membrane Cell Membrane nmda_receptor NMDA Receptor calcium_influx Ca²⁺ Influx nmda_receptor->calcium_influx Activates bma β-Methyl L-aspartate (Agonist) bma->nmda_receptor Binds to glutamate Glutamate glutamate->nmda_receptor Binds to downstream Downstream Signaling (e.g., CREB activation) calcium_influx->downstream plasticity Synaptic Plasticity downstream->plasticity

Caption: Hypothetical signaling pathway involving β-methyl L-aspartate.

References

A Comparative Analysis of the Biological Activities of 3-Amino-4-methoxy-4-oxobutanoic acid and L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid α-methyl ester, and its parent compound, L-aspartic acid. This document synthesizes available data to highlight their key differences in receptor interactions, metabolic fate, and overall physiological roles, supported by relevant experimental protocols and pathway visualizations.

Introduction

L-aspartic acid is a fundamental endogenous amino acid that functions as a primary excitatory neurotransmitter in the central nervous system and plays a crucial role in various metabolic pathways.[1][2][3] Its derivative, this compound, is the α-methyl ester of L-aspartic acid and is primarily utilized in chemical synthesis, particularly in the creation of peptides and as an intermediate in pharmaceutical development.[4] Understanding the comparative biological activities of these two molecules is critical for researchers in neuroscience, drug discovery, and metabolic studies.

Comparative Biological Activity

The primary biological function of L-aspartic acid as a neurotransmitter is mediated through its interaction with ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][5] It acts as a selective agonist at NMDA receptors, contributing to fast excitatory synaptic transmission.[1][6]

Quantitative Data Summary
ParameterThis compoundL-aspartic acidReference
NMDA Receptor Affinity (Ki) Data not available~1.3 µM[8]
AMPA Receptor Affinity (Ki) Data not available> 1 mM[8]
Metabolic Fate Hydrolysis to L-aspartic acid and methanolTransamination, Urea Cycle, Gluconeogenesis[3]

Signaling Pathways

Both L-aspartic acid and, presumably, its metabolite, this compound (following hydrolysis), exert their primary neurological effects through the glutamate receptor signaling pathway. Activation of NMDA and AMPA receptors by these agonists leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the propagation of an excitatory signal.

GlutamateReceptorSignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Vesicle Glutamate->Vesicle NMDA_R NMDA Receptor Vesicle->NMDA_R L-Aspartic Acid or This compound (after hydrolysis) AMPA_R AMPA Receptor Vesicle->AMPA_R L-Aspartic Acid Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Na_Influx Na⁺ Influx AMPA_R->Na_Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Depolarization Depolarization Na_Influx->Depolarization

Caption: Glutamate Receptor Signaling Pathway. (Within 100 characters)

Metabolic Pathways

L-aspartic acid is a central metabolite involved in numerous pathways, including the urea cycle for ammonia detoxification and as a precursor for the synthesis of other amino acids and nucleotides.[3] The metabolic fate of this compound is expected to primarily involve enzymatic hydrolysis to yield L-aspartic acid and methanol. The resulting L-aspartic acid would then enter the same metabolic pathways as the endogenous amino acid.

MetabolicPathways This compound This compound L-Aspartic Acid L-Aspartic Acid This compound->L-Aspartic Acid Esterase Methanol Methanol This compound->Methanol Esterase Urea_Cycle Urea Cycle L-Aspartic Acid->Urea_Cycle Amino_Acid_Synthesis Amino Acid Synthesis L-Aspartic Acid->Amino_Acid_Synthesis Oxaloacetate Oxaloacetate L-Aspartic Acid->Oxaloacetate Aspartate Aminotransferase Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis

Caption: Metabolic Fate Comparison. (Within 100 characters)

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and L-aspartic acid for NMDA receptors.

Materials:

  • Rat brain synaptic membranes

  • [3H]-CGP 39653 (radioligand for NMDA receptor)

  • Test compounds: this compound and L-aspartic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM L-glutamate)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the synaptic membrane preparation, [3H]-CGP 39653, and either a test compound dilution, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.[9][10]

Intracellular Calcium Imaging Assay

Objective: To measure the functional agonist activity of the compounds at glutamate receptors by monitoring changes in intracellular calcium concentration.

Materials:

  • Cultured neurons or a suitable cell line expressing glutamate receptors

  • Fura-2 AM or another calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Test compounds: this compound and L-aspartic acid

  • Fluorescence microscope with an imaging system

Procedure:

  • Culture cells on glass coverslips.

  • Load the cells with Fura-2 AM by incubating them in a buffer containing the dye.

  • Wash the cells to remove extracellular dye.

  • Mount the coverslip on the microscope stage and perfuse with buffer.

  • Establish a baseline fluorescence recording.

  • Apply known concentrations of the test compounds to the cells via the perfusion system.

  • Record the changes in fluorescence intensity at the appropriate excitation and emission wavelengths for the calcium indicator.

  • Analyze the data to determine the concentration-response relationship and calculate EC50 values.[11][12][13]

ExperimentalWorkflow cluster_binding Receptor Binding Assay cluster_calcium Calcium Imaging Assay B1 Prepare Membranes & Radioligand B2 Incubate with Test Compounds B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 C1 Culture & Load Cells with Dye C2 Establish Baseline Fluorescence C1->C2 C3 Apply Test Compounds C2->C3 C4 Record Fluorescence Changes C3->C4 C5 Calculate EC50 C4->C5

Caption: Experimental Workflow Overview. (Within 100 characters)

Conclusion

L-aspartic acid is a well-established excitatory neurotransmitter and a key metabolite. Its α-methyl ester, this compound, is primarily a synthetic intermediate. Based on available data for related compounds, it is predicted to have a lower affinity for glutamate receptors than L-aspartic acid. Its primary biological effect in vivo is likely to be mediated by its hydrolysis to L-aspartic acid. Further direct comparative studies are required to provide a definitive quantitative assessment of the biological activity of this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Efficacy of 3-Amino-4-methoxy-4-oxobutanoic acid versus other excitatory amino acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Executive Summary: This guide provides a comparative analysis of the efficacy of several key excitatory amino acid (EAA) analogs, focusing on agonists of the N-methyl-D-aspartate (NMDA) receptor. While the initial intent was to evaluate the efficacy of 3-Amino-4-methoxy-4-oxobutanoic acid, a comprehensive literature search revealed a lack of available biological or efficacy data for this specific compound. Therefore, this guide will focus on a selection of well-characterized EAA receptor agonists for which robust experimental data exists. This includes the endogenous full agonist L-Glutamate, the prototypical synthetic partial agonist NMDA, and the endogenous co-agonist D-Aspartate. The following sections present quantitative data on their potency, detailed experimental protocols for assessing efficacy, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Efficacy of NMDA Receptor Agonists

The potency of an agonist is a critical measure of its efficacy and is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximum response. A lower EC50 value signifies higher potency. The data presented in the following table is derived from whole-cell patch-clamp electrophysiology experiments conducted on cultured hippocampal neurons.[1]

AgonistBinding SitePotency (EC50)Hill SlopeMaximum Current (Normalized)Notes
L-Glutamate GluN21.39 µM[1]1.29[1]1.0[1]The primary endogenous full agonist. Potency can vary depending on the specific GluN2 subunit composition of the receptor.[2]
NMDA GluN211 ± 1 µM[1]1.4[1]1.0[1]The prototypical synthetic partial agonist from which the receptor derives its name.[2]
D-Aspartate GluN2~28 µM[2]Not SpecifiedNot SpecifiedAn endogenous agonist, approximately one order of magnitude less potent than L-Glutamate.[2]

Note: The Hill slope provides an indication of the steepness of the dose-response curve and the cooperativity of ligand binding. A Hill slope greater than 1 suggests positive cooperativity.[1]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.

1. Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized for the direct measurement of ion currents that flow through NMDA receptors in response to the application of an agonist.[1]

  • Cell Preparation: Primary hippocampal neurons are cultured from embryonic or neonatal rodents. These neurons are plated on coated coverslips and are maintained in a suitable culture medium for 7-14 days to allow for maturation and the formation of synapses.[1]

  • Recording Setup: The coverslips with the adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.[1]

  • Electrophysiological Recording: A neuron is voltage-clamped at a holding potential of -60 mV or -70 mV. A series of increasing concentrations of the NMDA receptor agonist (e.g., NMDA, glutamate) are applied to the neuron through a perfusion system. The resulting inward currents are recorded using an amplifier and a data acquisition system. The peak or steady-state current amplitude at each concentration is then measured.[1]

  • Data Analysis: The current amplitudes are normalized to the maximum response that is elicited by a saturating concentration of the agonist. A dose-response curve is generated by plotting the normalized current as a function of the agonist concentration. The EC50 and Hill slope are determined by fitting the data to the Hill equation: Response = 1 / (1 + (EC50 / [Agonist])^Hill Slope).[1]

2. Radioligand Binding Assays

This technique measures the affinity with which a ligand (the agonist) binds to its receptor. It involves a competition experiment between a labeled, high-affinity ligand (radioligand) and an unlabeled competitor (the test agonist).[2]

  • Membrane Preparation: The process begins with the homogenization of brain tissue (e.g., rat forebrain), which is rich in NMDA receptors, in a suitable buffer.[2]

  • Binding Assay: The prepared membranes are incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test agonist.

  • Data Analysis: The amount of radioligand bound to the receptors is measured at each concentration of the test agonist. The data is then used to calculate the inhibition constant (Ki), which reflects the affinity of the test agonist for the receptor.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor, a key ionotropic glutamate receptor. Activation of the NMDA receptor is crucial for excitatory neurotransmission and synaptic plasticity. It uniquely requires the binding of both a primary agonist (like L-glutamate or NMDA) to the GluN2 subunit and a co-agonist (like glycine or D-serine) to the GluN1 subunit.[2] Upon binding of both the agonist and co-agonist, and concurrent depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions and the efflux of potassium (K+) ions.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 NMDA Receptor Ion Channel (blocked by Mg2+) Glutamate->NMDA_Receptor:gln2 Binds Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDA_Receptor:gln1 Binds Ca_Influx Ca2+ Influx NMDA_Receptor:channel->Ca_Influx Opens Na_Influx Na+ Influx NMDA_Receptor:channel->Na_Influx K_Efflux K+ Efflux NMDA_Receptor:channel->K_Efflux Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream Activates

NMDA Receptor Signaling Pathway

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The diagram below outlines the key steps involved in a whole-cell patch-clamp electrophysiology experiment designed to measure the response of a neuron to an excitatory amino acid agonist.

Patch_Clamp_Workflow A Cell Preparation: Cultured Hippocampal Neurons B Transfer to Recording Chamber A->B C Establish Whole-Cell Configuration B->C D Voltage Clamp Neuron (e.g., -70mV) C->D E Perfusion of Agonist (Increasing Concentrations) D->E F Record Inward Currents E->F G Data Analysis: - Normalize Currents - Generate Dose-Response Curve - Calculate EC50 F->G

Whole-Cell Patch-Clamp Workflow

References

A Comparative Guide to the In Vitro and In Vivo Effects of L-Aspartic Acid β-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo effects of L-aspartic acid β-methyl ester, a derivative of the excitatory amino acid L-aspartic acid. Due to a lack of publicly available direct comparative studies on L-aspartic acid β-methyl ester, this guide synthesizes information from studies on the parent compound, L-aspartic acid, and provides a hypothetical, yet scientifically plausible, framework for its expected biological activities. The experimental data presented is representative of typical findings for an N-methyl-D-aspartate (NMDA) receptor agonist.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data for the in vitro and in vivo effects of L-aspartic acid β-methyl ester, based on the known actions of L-aspartic acid and other NMDA receptor agonists.

Table 1: In Vitro Effects of L-Aspartic Acid β-Methyl Ester

ParameterExperimental SystemMethodResult (Hypothetical)
Receptor Binding Affinity Rat brain synaptic membranesRadioligand binding assay ([³H]glutamate)Ki = 5.8 µM (competitive inhibition)
Receptor Activation Cultured rat hippocampal neuronsWhole-cell patch-clamp electrophysiologyEC₅₀ = 15.2 µM (for inward current induction)
Intracellular Calcium Mobilization Cultured rat cortical neuronsFura-2 calcium imagingSignificant increase in [Ca²⁺]i at 10 µM
Effect on Synaptic Plasticity Rat hippocampal slicesField excitatory postsynaptic potential (fEPSP) recordingInduction of long-term potentiation (LTP) at 20 µM

Table 2: In Vivo Effects of L-Aspartic Acid β-Methyl Ester

ParameterAnimal ModelMethodResult (Hypothetical)
Neurotransmitter Release Freely moving ratsIn vivo microdialysis with HPLC-ECD150% increase in striatal glutamate release at 10 mg/kg (i.p.)
Behavioral Effects MiceOpen field testIncreased locomotor activity at 5 mg/kg (i.p.)
Cognitive Enhancement RatsMorris water mazeReduced escape latency at 5 mg/kg (i.p.)
Neuroprotective Effects Rat model of focal cerebral ischemiaInfarct volume measurement25% reduction in infarct volume at 20 mg/kg (i.v.)

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are based on established techniques in the field.

In Vitro Experimental Protocols

1. NMDA Receptor Binding Assay

  • Objective: To determine the binding affinity of L-aspartic acid β-methyl ester to NMDA receptors.

  • Method:

    • Membrane Preparation: Synaptic membranes are prepared from the forebrains of adult rats. The tissue is homogenized in ice-cold sucrose buffer and centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.

    • Binding Assay: The membrane suspension is incubated with a known concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]glutamate) and varying concentrations of L-aspartic acid β-methyl ester.

    • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of L-aspartic acid β-methyl ester that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

2. Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

  • Objective: To characterize the electrophysiological effects of L-aspartic acid β-methyl ester on neuronal ion channels.

  • Method:

    • Cell Culture: Primary neuronal cultures are established from the hippocampus or cortex of embryonic rats and plated on glass coverslips.

    • Recording Setup: A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

    • Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is brought into contact with the membrane of a neuron. A high-resistance seal (giga-seal) is formed, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • Drug Application: L-aspartic acid β-methyl ester is applied to the neuron via the perfusion system at various concentrations.

    • Data Acquisition and Analysis: Membrane currents or voltages are recorded using a patch-clamp amplifier and digitized. The concentration-response curve for the induced current is plotted to determine the EC₅₀ value.

In Vivo Experimental Protocols

1. In Vivo Microdialysis and Neurotransmitter Analysis

  • Objective: To measure the effect of L-aspartic acid β-methyl ester on extracellular neurotransmitter levels in a specific brain region.

  • Method:

    • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rat. The animal is allowed to recover for several days.

    • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain of the awake, freely moving animal.

    • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Extracellular molecules diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.

    • Drug Administration: L-aspartic acid β-methyl ester is administered systemically (e.g., via intraperitoneal injection).

    • Sample Analysis: The collected dialysate samples are analyzed for neurotransmitter content (e.g., glutamate, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Data Analysis: Neurotransmitter concentrations in the dialysate are calculated and expressed as a percentage of the baseline levels.

2. Behavioral Assessment in Rodents

  • Objective: To evaluate the effects of L-aspartic acid β-methyl ester on behavior.

  • Method:

    • Animal Subjects: Adult mice or rats are used.

    • Drug Administration: Animals are administered L-aspartic acid β-methyl ester or a vehicle control at various doses.

    • Behavioral Testing: A battery of behavioral tests can be employed, such as:

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.

      • Morris Water Maze: To evaluate spatial learning and memory.

      • Elevated Plus Maze: To assess anxiety-like behavior.

    • Data Collection and Analysis: Behavioral parameters (e.g., distance traveled, time spent in specific zones, escape latency) are recorded and analyzed statistically to determine the effects of the compound.

Signaling Pathways and Experimental Workflows

The biological effects of L-aspartic acid β-methyl ester are likely mediated through its interaction with NMDA receptors, leading to the activation of downstream signaling cascades.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Asp-beta-Me L-Aspartic Acid β-Methyl Ester NMDAR NMDA Receptor L-Asp-beta-Me->NMDAR Binds to Glutamate Site Glutamate Glutamate Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel CaM Calmodulin (CaM) Ca_ion->CaM Activates PKC PKC Ca_ion->PKC Activates CaMKII CaMKII CaM->CaMKII Activates Ras Ras CREB CREB CaMKII->CREB Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

In_Vitro_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep Prepare Neuronal Cultures or Brain Slices application Apply L-Aspartic Acid β-Methyl Ester prep->application recording Record Electrophysiological Responses (Patch-Clamp) or Calcium Signals (Imaging) application->recording analysis Analyze Data for EC₅₀, Changes in [Ca²⁺]i, LTP recording->analysis

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis surgery Stereotaxic Surgery: Implant Microdialysis Probe Guide administration Administer L-Aspartic Acid β-Methyl Ester (e.g., i.p.) surgery->administration sampling Collect Microdialysis Samples & Perform Behavioral Tests administration->sampling analysis Analyze Neurotransmitter Levels (HPLC) & Behavioral Data sampling->analysis

Caption: In Vivo Experimental Workflow.

Comparative study of different synthetic routes for 3-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of L-Aspartic Acid β-Methyl Ester

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid β-methyl ester. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and complex organic molecules. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a derivative of the naturally occurring amino acid, L-aspartic acid, where the side-chain (β) carboxylic acid is esterified with a methyl group. The selective synthesis of this monoester is a key challenge due to the presence of two carboxylic acid groups and an amino group. This guide evaluates two distinct strategies: a direct selective esterification and a multi-step protection-esterification-deprotection sequence.

Comparative Analysis of Synthetic Routes

The two routes are evaluated based on several key metrics, including overall yield, number of steps, simplicity of the procedure, and the nature of reagents used.

ParameterRoute 1: Direct Selective EsterificationRoute 2: Protection-Esterification-Deprotection
Starting Material L-Aspartic AcidL-Aspartic Acid
Key Reagents Thionyl chloride, MethanolBoc Anhydride/Cbz-Cl, DCC/EDC, Methanol, TFA/HCl
Number of Steps 13
Overall Yield High (reported up to 92%)[1]Moderate to High (variable depending on specific reagents)
Purity of Product Generally good, obtained as hydrochloride saltHigh, requires purification at each step
Simplicity Simple and straightforwardComplex, requires multiple reactions and purifications
Scalability Potentially scalableMore challenging to scale up due to multiple steps

Route 1: Direct Selective Esterification

This approach is a direct, one-pot synthesis that leverages the differential reactivity of the α- and β-carboxylic acids of L-aspartic acid under specific conditions. The use of thionyl chloride in methanol at low temperatures allows for the selective formation of the β-methyl ester.

Experimental Protocol:

Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride [1]

  • To 27 ml of methanol, cooled to -10°C in a suitable reaction vessel, 3.86 ml of thionyl chloride is added dropwise, maintaining the temperature below 0°C.

  • To this solution, 5g of L-Aspartic acid is added in portions.

  • The reaction mixture is allowed to warm to room temperature slowly, at which point a clear solution is typically obtained.

  • After stirring for 25 minutes at room temperature, 75 ml of absolute ether is added to the solution.

  • Upon cooling and shaking, the hydrochloride salt of L-Aspartic Acid β-methyl ester crystallizes as colorless needles.

  • The product is isolated by filtration and washed with absolute ether.

Reported Yield: 5.03g (92%)[1]

Route 2: Protection-Esterification-Deprotection

This classical approach involves the protection of the reactive amino group, followed by the esterification of the carboxylic acids and subsequent deprotection. A key challenge in this route is the selective esterification of the β-carboxylic acid. This can be achieved by first forming an internal anhydride or an oxazolidinone, which temporarily protects the α-carboxylic acid and the amino group, allowing for the selective esterification of the β-carboxyl group.

Experimental Protocol:

This protocol is a representative sequence compiled from established methods for each step.

Step 1: N-Protection of L-Aspartic Acid (Example with Boc protection)

  • L-Aspartic acid (1 equivalent) is dissolved in a mixture of dioxane and water.

  • Sodium bicarbonate (2 equivalents) is added, and the mixture is cooled to 0°C.

  • Di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) is added, and the reaction is stirred overnight at room temperature.

  • The solvent is removed under reduced pressure, and the residue is acidified to pH 2-3 with a cold 1N HCl solution.

  • The product, N-Boc-L-aspartic acid, is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the N-protected amino acid.

Step 2: Selective β-Methylation via Anhydride Formation

  • N-Boc-L-aspartic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • A dehydrating agent such as dicyclohexylcarbodiimide (DCC) or acetic anhydride is added at 0°C to form the corresponding N-protected aspartic anhydride.

  • Methanol (1.1 equivalents) is then added to the reaction mixture. The methanol will preferentially attack the less sterically hindered β-carbonyl group of the anhydride.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is filtered to remove any precipitated urea (if DCC is used), and the filtrate is washed with a mild base and brine.

  • The organic layer is dried and concentrated to yield N-Boc-L-aspartic acid β-methyl ester.

Step 3: N-Deprotection

  • The N-Boc-L-aspartic acid β-methyl ester is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA) or a solution of HCl in dioxane (e.g., 4M HCl).[2]

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent and excess acid are removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of this compound.

Note: Yields for each step in this route can be high, but the overall yield will be a product of the three individual steps and purification losses.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 LAsp1 L-Aspartic Acid Product1 3-Amino-4-methoxy-4- oxobutanoic acid HCl LAsp1->Product1 SOCl₂, MeOH (Direct Esterification) LAsp2 L-Aspartic Acid NProtected N-Protected L-Aspartic Acid LAsp2->NProtected Protection (e.g., Boc₂O) NProtectedEster N-Protected β-Methyl Ester NProtected->NProtectedEster Selective β-Esterification Product2 3-Amino-4-methoxy-4- oxobutanoic acid NProtectedEster->Product2 Deprotection (e.g., TFA)

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

The choice between the direct selective esterification and the protection-esterification-deprotection route for the synthesis of this compound depends on the specific requirements of the researcher.

  • Route 1 (Direct Selective Esterification) is highly advantageous for its simplicity, high yield, and single-step nature. It is an excellent choice for producing the hydrochloride salt of the target molecule efficiently and is likely more cost-effective and scalable.

  • Route 2 (Protection-Esterification-Deprotection) offers greater versatility, as the protected intermediate can be used in further synthetic steps, such as peptide synthesis, without affecting the amino group. However, this route is more labor-intensive, involves multiple steps with purification at each stage, and the overall yield may be lower than the direct route.

For applications where the final, unprotected β-methyl ester is the primary goal, the direct esterification method is the more pragmatic and efficient approach. For more complex syntheses requiring an N-protected β-methyl aspartate building block, the multi-step route is necessary. Researchers should carefully consider their synthetic goals, available resources, and desired scale of production when selecting the appropriate method.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-methoxy-4-oxobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Amino-4-methoxy-4-oxobutanoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential information on the operational and disposal plans for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye ProtectionSafety glasses or gogglesProtects eyes from splashes.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body ProtectionLaboratory coatProtects from spills.

II. Step-by-Step Disposal Protocol

The disposal of this compound should follow the general principles of chemical waste management.

  • Identification and Classification:

    • Label the waste container clearly as "Hazardous Waste."

    • Identify the contents as "this compound." Include the CAS number if known (17812-32-7 or 65414-78-0).

  • Segregation:

    • Store waste this compound separately from incompatible materials. As an amino acid derivative, it may be incompatible with strong oxidizing agents, strong acids, and strong bases.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a designated, leak-proof, and sealable container for waste collection. The original container, if in good condition, can be used.

    • Ensure the container is made of a material compatible with the chemical.

  • Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from heat sources or ignition.

  • Arrangement for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide them with a complete and accurate description of the waste.

III. Accidental Spill Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material to avoid dust formation and place it in a designated waste container. For a liquid solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Unused or Waste This compound identify Identify and Classify as Hazardous Waste start->identify segregate Segregate from Incompatible Materials identify->segregate containerize Place in a Labeled, Sealable Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end Proper Disposal contact_ehs->end

Disposal Workflow Diagram

This structured approach ensures that the disposal of this compound is handled safely and in compliance with standard laboratory practices, thereby building trust and reinforcing a culture of safety.

References

Essential Safety and Handling Protocol for 3-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-4-methoxy-4-oxobutanoic acid (CAS No. 65414-77-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound may cause an allergic skin reaction.[1] Therefore, appropriate PPE must be worn at all times to minimize exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear safety goggles with side-shields.[1]
Skin Protection Protective GlovesWear protective gloves.[1]
Impervious ClothingWear impervious clothing to prevent skin contact.[1]
Respiratory Protection Suitable RespiratorUse a suitable respirator, especially in areas with inadequate ventilation or when dust/aerosols may be generated.[1]

Operational Plan: Safe Handling Procedure

1. Engineering Controls:

  • Handle the compound in a well-ventilated area.[2]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

2. Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation and inhalation of dust and aerosols.[1][2]

  • Wear the appropriate personal protective equipment as detailed in the table above.[1]

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container.[2]

  • Keep the container in a dry, cool, and well-ventilated place.[2]

Disposal Plan

1. Waste Classification:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[1]

2. Spill and Leak Cleanup:

  • For spills, use personal protective equipment.[1]

  • Avoid breathing vapors, mist, dust, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect and dispose of contaminated material in a suitable, closed container.[2]

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area and Equipment handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash emergency_spill Spill Occurs emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_notify Notify Supervisor emergency_evacuate->emergency_notify emergency_cleanup Follow Spill Cleanup Protocol emergency_notify->emergency_cleanup

Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methoxy-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methoxy-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.